molecular formula C10H8BrFN2O2 B595239 Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1260763-32-3

Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B595239
CAS No.: 1260763-32-3
M. Wt: 287.088
InChI Key: VBZNHZQNPCVRMD-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a high-value chemical intermediate in medicinal chemistry, serving as a core scaffold for developing novel therapeutic agents. Its primary research application is in the design and synthesis of narrow-spectrum antibacterial compounds, particularly against the respiratory pathogen Streptococcus pneumoniae . This fluorinated and brominated imidazopyridine core is a key precursor for inhibitors that target the essential bacterial cell division protein FtsZ, a promising target to combat rising multi-drug resistance . By binding to the GTP-binding site of FtsZ, derivatives of this compound can inhibit FtsZ polymerization and bundling, ultimately disrupting the formation of the Z-ring and leading to the arrest of bacterial cell division . The strategic halogen substitutions on the aromatic system provide versatile handles for further synthetic modification, allowing researchers to explore structure-activity relationships and optimize compounds for specificity and potency. This makes this compound a critical building block in antibacterial discovery programs aimed at developing targeted therapies that minimize disruption to the host microbiome.

Properties

IUPAC Name

ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZNHZQNPCVRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718281
Record name Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260763-32-3
Record name Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the synthetic pathway, experimental protocols, and relevant quantitative data.

Synthetic Pathway

The synthesis of this compound is achieved through a cyclocondensation reaction between 2-amino-5-bromo-3-fluoropyridine and ethyl bromopyruvate. This reaction is a well-established method for the formation of the imidazo[1,2-a]pyridine scaffold.[1][2] The pyridine nitrogen of the 2-aminopyridine derivative initiates a nucleophilic attack on the α-carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to yield the final product.

Synthesis_Pathway cluster_reactants Starting Materials cluster_product Product A 2-Amino-5-bromo-3-fluoropyridine C This compound A->C 1. NaHCO3, Ethanol 2. Reflux B Ethyl bromopyruvate B->C

Caption: Synthetic route to this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearancePurity
2-Amino-5-bromo-3-fluoropyridineC₅H₄BrFN₂191.00Off-white to light yellow solid≥97%
Ethyl bromopyruvateC₅H₇BrO₃211.01Colorless to light yellow liquid≥97%
This compoundC₁₀H₈BrFN₂O₂303.09Expected to be a solid-

Note: Purity data for the starting materials are based on commercially available information. The purity of the final product would be determined by analytical methods such as HPLC and NMR spectroscopy.

Experimental Protocol

This protocol is based on a closely related synthesis of Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate and is expected to be highly applicable for the target molecule.[3]

Materials:

  • 2-Amino-5-bromo-3-fluoropyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (absolute)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-bromo-3-fluoropyridine (1.0 eq) and absolute ethanol.

  • To this suspension, add sodium bicarbonate (1.0 eq).

  • Slowly add ethyl bromopyruvate (1.0 eq) to the reaction mixture at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for an appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford pure this compound.

Expected Yield:

Based on the synthesis of a similar compound, a yield of approximately 65% can be anticipated.[3] However, optimization of reaction conditions may be necessary to maximize the yield for this specific substrate.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.

Workflow A Reaction Setup (2-amino-5-bromo-3-fluoropyridine, NaHCO3, Ethanol) B Addition of Ethyl bromopyruvate A->B C Reflux B->C D Reaction Monitoring (TLC) C->D D->C Continue reflux if incomplete E Work-up (Solvent removal, Extraction) D->E If complete F Purification (Recrystallization) E->F G Product Characterization (NMR, MS, HPLC) F->G

Caption: Experimental workflow for the synthesis of the target compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Perform all reactions in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

This guide provides a solid foundation for the successful synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocol to suit their specific laboratory conditions and requirements.

References

An In-depth Technical Guide on the Chemical Properties of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic organic compound featuring a fused imidazopyridine core. This structure is of significant interest in medicinal chemistry due to the established biological activities of the imidazo[1,2-a]pyridine scaffold, which includes roles as kinase inhibitors and anti-bacterial agents. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and potential biological activities of this compound, based on available data for structurally related molecules. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, potential signaling pathways and experimental workflows are visualized using the DOT language.

Chemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 1260763-32-3[1][2][3][4]
Molecular Formula C₁₀H₈BrFN₂O₂[5]
Molecular Weight 287.09 g/mol [5]
Appearance Not available-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Table 2: Spectral Data Summary

Spectral Data TypeAvailability
¹H NMR Data available from suppliers, but specific spectrum not publicly released.[6]
¹³C NMR Data available from suppliers, but specific spectrum not publicly released.[6]
Mass Spectrometry Data available from suppliers, but specific spectrum not publicly released.[6]
Infrared (IR) Data available from suppliers, but specific spectrum not publicly released.[6]

Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for this compound is not detailed in the available scientific literature, a plausible and common method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. A representative experimental protocol, adapted from the synthesis of similar 2,6,8-substituted imidazo[1,2-a]pyridine derivatives, is provided below.[7][8]

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from a commercially available substituted 2-aminopyridine.

Step 1: Synthesis of 2-amino-5-bromo-3-fluoropyridine

This intermediate is the necessary starting material.

Step 2: Cyclization to form the Imidazo[1,2-a]pyridine Core

The key cyclization step involves the reaction of 2-amino-5-bromo-3-fluoropyridine with ethyl bromopyruvate.

Detailed Experimental Protocol (Representative)

Materials:

  • 2-amino-5-bromo-3-fluoropyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • To a solution of 2-amino-5-bromo-3-fluoropyridine (1.0 mmol) in ethanol (20 mL), add sodium bicarbonate (1.2 mmol).

  • To this suspension, add ethyl bromopyruvate (1.1 mmol) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

dot

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup and Purification cluster_product Final Product A 2-amino-5-bromo-3-fluoropyridine C NaHCO3, EtOH, Reflux A->C B Ethyl bromopyruvate B->C D Solvent Evaporation C->D Reaction E Extraction with CH2Cl2 D->E F Drying over Na2SO4 E->F G Column Chromatography F->G H This compound G->H Purification

Caption: Proposed synthesis workflow for the target compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically reported. However, the imidazo[1,2-a]pyridine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Based on the activities of structurally similar molecules, two potential areas of biological relevance are as inhibitors of the PI3K/Akt signaling pathway and as inhibitors of the enzyme urease.

Potential as a PI3K/Akt Signaling Pathway Inhibitor

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[9] Its aberrant activation is a hallmark of many cancers, making it a key target for drug development. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα.[7][8]

Below is a simplified diagram of the PI3K/Akt signaling pathway, illustrating the potential point of inhibition.

dot

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Inhibitor Imidazo[1,2-a]pyridine Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Potential as a Urease Inhibitor

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. In pathogenic bacteria, such as Helicobacter pylori, urease activity is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach. Inhibition of urease is therefore a therapeutic strategy for treating such infections. Imidazo[1,2-a]pyridine derivatives have been investigated as potential urease inhibitors.

The general mechanism of urease inhibition often involves the binding of the inhibitor to the nickel ions in the active site of the enzyme, preventing the substrate (urea) from binding and being hydrolyzed.

dot

Urease_Inhibition cluster_enzyme Urease Active Site cluster_reaction Catalytic Reaction Urease Urease Enzyme (with Ni2+ ions) Products Ammonia + Carbamate Urease->Products Catalyzes hydrolysis Urea Urea (Substrate) Urea->Urease Binds to Inhibitor Imidazo[1,2-a]pyridine Derivative (Potential Inhibitor) Inhibitor->Urease Inhibition

Caption: General mechanism of urease inhibition.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental data on its physicochemical properties and specific biological activities are currently limited in publicly accessible literature, its structural similarity to known bioactive molecules, particularly PI3K and urease inhibitors, makes it a compelling candidate for synthesis and biological screening. The provided representative synthesis protocol offers a viable route for obtaining this compound for research purposes. Future studies are warranted to fully elucidate its chemical and biological profile and to explore its therapeutic potential.

References

An In-depth Technical Guide to Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" known for its diverse pharmacological activities. This document consolidates available data on the chemical properties, synthesis, and potential therapeutic applications of this specific compound, intended to serve as a valuable resource for researchers in the field.

Chemical Identity and Properties

This compound is a substituted imidazo[1,2-a]pyridine derivative. The presence of bromine and fluorine atoms, along with an ethyl ester functional group, provides multiple points for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules.

PropertyValueReference
CAS Number 1260763-32-3
Molecular Formula C₁₀H₈BrFN₂O₂
Molecular Weight 287.09 g/mol
IUPAC Name This compound
Class Heterocyclic Building Blocks, Imidazoles

Note: Detailed analytical data such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS are indicated to be available from commercial suppliers but are not publicly detailed in the reviewed literature.

Synthesis and Reactivity

A closely related synthesis is described in patent WO2020150626A1 for "6-bromo-2-ethyl-8-fluoro-imidazo[1,2-a]pyridine". Based on this and other established methods for similar compounds, a plausible synthetic route for the title compound is proposed.

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is based on the general synthesis of imidazo[1,2-a]pyridines.

Step 1: Synthesis of 2-amino-5-bromo-3-fluoropyridine

The synthesis of this starting material is a critical first step. Methods for the synthesis of related 2-aminopyridines often involve multi-step sequences starting from commercially available pyridines, which may include nitration, reduction, and halogenation reactions.

Step 2: Condensation Reaction

A mixture of 2-amino-5-bromo-3-fluoropyridine and ethyl bromopyruvate in a suitable solvent (e.g., ethanol) with a base (e.g., sodium bicarbonate) would be heated under reflux. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the product would be isolated through extraction and purified by recrystallization or column chromatography.

Synthesis_and_Reactivity cluster_start Starting Materials cluster_reactions Further Reactions 2_amino_5_bromo_3_fluoropyridine 2-Amino-5-bromo- 3-fluoropyridine ethyl_bromopyruvate Ethyl Bromopyruvate condensation Condensation Reaction (e.g., in Ethanol with NaHCO₃, reflux) ethyl_bromopyruvate->condensation product Ethyl 6-bromo-8-fluoroimidazo [1,2-a]pyridine-2-carboxylate condensation->product cross_coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) product->cross_coupling at C6-Br ester_hydrolysis Ester Hydrolysis product->ester_hydrolysis at C2-Ester

Caption: Proposed synthesis and key reactivity of the title compound.

Chemical Reactivity

The structure of this compound allows for a variety of subsequent chemical transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 6-position is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This enables the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents at this position, facilitating the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

  • Ester Group Manipulations: The ethyl ester at the 2-position can undergo standard transformations, including hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or amidation to form various amides. These modifications are crucial for fine-tuning the compound's physicochemical properties and biological activity.

  • Nucleophilic Aromatic Substitution: The fluorine atom at the 8-position can potentially undergo nucleophilic aromatic substitution, although this is generally less facile on an electron-rich heterocyclic system.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited in publicly accessible literature, the imidazo[1,2-a]pyridine scaffold is a well-known pharmacophore with a broad spectrum of biological activities.

Potential as a Kinase Inhibitor

Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated as inhibitors of various protein kinases, which are critical targets in oncology and other diseases. The structural features of the title compound make it a candidate for kinase inhibitor development.

Potential as an Anti-infective Agent

Imidazo[1,2-a]pyridine derivatives have shown promise as anti-infective agents. For instance, a related compound, ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate, has been identified as a narrow-spectrum inhibitor of Streptococcus pneumoniae by targeting the FtsZ protein.

Other Potential Therapeutic Areas

The imidazo[1,2-a]pyridine core is found in drugs with a variety of therapeutic uses, including anxiolytic, hypnotic, and antiulcer agents. The specific substitution pattern of this compound may confer novel activities in these or other therapeutic areas. The compound is also listed as a potential inhibitor or agonist for Stapled Peptide PKA/AKAP.

Signaling Pathways and Mechanisms of Action

Specific signaling pathways modulated by this compound have not been elucidated in the available literature. However, based on the activities of related compounds, several potential mechanisms of action can be hypothesized.

Potential_MOA cluster_targets Potential Cellular Targets cluster_outcomes Potential Cellular Outcomes kinases Protein Kinases cancer Anti-cancer Effects (Apoptosis, Anti-proliferation) kinases->cancer ftsz Bacterial FtsZ Protein antibacterial Antibacterial Activity (Inhibition of Cell Division) ftsz->antibacterial receptors CNS Receptors (e.g., GABA-A) cns CNS Effects (Anxiolytic, Hypnotic) receptors->cns compound compound compound->ftsz Inhibition compound->receptors Modulation

Caption: Hypothesized mechanisms of action and therapeutic outcomes.

Experimental Workflows

The following diagram outlines a general workflow for the synthesis and evaluation of new derivatives based on the title compound.

Experimental_Workflow diversification Chemical Diversification (e.g., Cross-coupling, Amidation) purification Purification and Characterization (HPLC, NMR, MS) diversification->purification screening In vitro Biological Screening (e.g., Kinase assays, Antibacterial assays) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->diversification Iterative Improvement

Caption: General workflow for drug discovery using the title compound.

Conclusion

This compound is a promising and versatile building block for the development of novel therapeutic agents. Its chemical structure, featuring the pharmacologically significant imidazo[1,2-a]pyridine core and multiple sites for functionalization, makes it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases, including cancer and infectious diseases. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this compound and its derivatives.

Spectroscopic and Synthetic Insights into Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its substituted imidazo[1,2-a]pyridine core is a key pharmacophore found in a variety of biologically active molecules. This technical guide provides an overview of the spectroscopic characterization and synthetic approaches relevant to this class of compounds, addressing the core requirements for researchers in the field.

While specific, publicly available spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy) for this compound is not readily found in the surveyed scientific literature and chemical databases, this guide outlines the expected analytical data and general experimental protocols based on the characterization of closely related analogs.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of similar substituted imidazo[1,2-a]pyridine structures. Researchers synthesizing this compound can use this as a reference for data interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5 - 8.0d or dd1HAromatic H (H5 or H7)
~7.8 - 7.5d or dd1HAromatic H (H5 or H7)
~8.2 - 7.9s1HAromatic H (H3)
4.4 - 4.2q2H-OCH₂CH₃
1.4 - 1.2t3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~162 - 160C=O (ester)
~150 - 140Aromatic C-F, C-N
~140 - 110Aromatic CH
~115 - 105Aromatic C-Br
~62 - 60-OCH₂CH₃
~15 - 14-OCH₂CH₃

Table 3: Predicted Mass Spectrometry Data

TechniqueExpected [M]+ or [M+H]+
ESI-MSm/z ~301, 303 (presence of Br isotope)

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
~3100 - 2900C-H stretch (aromatic and aliphatic)
~1720 - 1700C=O stretch (ester)
~1640 - 1580C=C and C=N stretch (aromatic rings)
~1250 - 1200C-O stretch (ester)
~1100 - 1000C-F stretch

Experimental Protocols

The synthesis and spectroscopic analysis of this compound would typically follow established procedures for this class of compounds.

Synthesis Protocol

The synthesis of substituted imidazo[1,2-a]pyridines is commonly achieved through the condensation of an appropriately substituted 2-aminopyridine with an α-halocarbonyl compound, such as ethyl bromopyruvate.

General Procedure:

  • A solution of 5-bromo-3-fluoro-2-aminopyridine (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF) is prepared.

  • Ethyl bromopyruvate (1.0 - 1.2 eq.) is added to the solution.

  • A base, such as sodium bicarbonate or triethylamine, may be added to neutralize the HBr formed during the reaction.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Mass Spectrometry (MS):

  • Mass spectra are commonly obtained using electrospray ionization (ESI) coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

  • The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound like this compound.

Spectroscopic_Analysis_Workflow Start Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Start->Purification Structure_Confirmation Structure Confirmation Purification->Structure_Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR MS Mass Spectrometry (MS) Structure_Confirmation->MS IR Infrared Spectroscopy (IR) Structure_Confirmation->IR Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Final_Report Final Report/ Whitepaper Data_Analysis->Final_Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the NMR Analysis of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) analysis of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental NMR data for this specific molecule in published literature, this guide presents a comprehensive analysis based on predicted values derived from structurally related compounds. The document outlines standard experimental protocols for NMR data acquisition, presents the predicted ¹H and ¹³C NMR data in structured tables, and includes a logical workflow for NMR analysis, visualized using a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers working with this compound and similar molecular scaffolds.

Introduction

This compound is a substituted imidazo[1,2-a]pyridine derivative. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of several marketed drugs. The presence of a bromine atom, a fluorine atom, and an ethyl carboxylate group on this scaffold provides multiple points for synthetic modification, making it an attractive intermediate for the development of novel therapeutic agents. Accurate structural elucidation and purity assessment are critical in the drug discovery process, with NMR spectroscopy being the most powerful and commonly used analytical technique for these purposes.

This guide provides a detailed protocol and predicted data for the NMR analysis of the title compound, offering a foundational understanding for its characterization.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of NMR data for structurally similar compounds, including various substituted imidazo[1,2-a]pyridines. It is crucial to note that these are estimated values and should be confirmed with experimental data.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, Coupling Constants (J), and Integration

ProtonsPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constant (J) in HzIntegration
H-38.2 - 8.4s-1H
H-57.8 - 8.0dJ(H-5, H-7) = ~1-2 Hz1H
H-77.4 - 7.6dJ(H-7, H-5) = ~1-2 Hz1H
-OCH₂CH₃4.3 - 4.5qJ = 7.1 Hz2H
-OCH₂CH₃1.3 - 1.5tJ = 7.1 Hz3H

Disclaimer: These are predicted values and may differ from experimental results.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

Carbon AtomPredicted Chemical Shift (ppm)
C-2140 - 142
C-3112 - 114
C-5128 - 130
C-6108 - 110
C-7120 - 122
C-8150 - 152 (with C-F coupling)
C-8a143 - 145
C=O160 - 162
-OCH₂CH₃61 - 63
-OCH₂CH₃14 - 16

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocols

A standardized protocol for the NMR analysis of this compound is outlined below.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this class of compounds. The choice of solvent can influence the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to reference the chemical shifts to 0.00 ppm.

  • Homogenization: Gently vortex or invert the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition
  • Spectrometer: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher for better signal dispersion.

  • ¹H NMR Experiment:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Parameters:

      • Number of scans: 8-16

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time (aq): 2-4 seconds

      • Spectral width: A range of -2 to 12 ppm is generally adequate.

  • ¹³C NMR Experiment:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to obtain singlets for all carbon signals.

    • Acquisition Parameters:

      • Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.

      • Relaxation delay (d1): 2 seconds

      • Spectral width: A range of 0 to 200 ppm is appropriate.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of a novel compound like this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Standard Add Internal Standard (TMS) Solvent->Standard Homogenize Homogenize Solution Standard->Homogenize H1_NMR 1H NMR Homogenize->H1_NMR Phasing Phasing H1_NMR->Phasing C13_NMR 13C NMR C13_NMR->Phasing TwoD_NMR 2D NMR (COSY, HSQC, HMBC) TwoD_NMR->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration (1H) Baseline->Integration PeakPicking Peak Picking Integration->PeakPicking ChemShift Chemical Shift Analysis PeakPicking->ChemShift Coupling Coupling Constant Analysis ChemShift->Coupling IntegrationAnalysis Integration Analysis Coupling->IntegrationAnalysis TwoD_Analysis 2D Spectra Interpretation IntegrationAnalysis->TwoD_Analysis StructureElucidation Structure Elucidation / Verification TwoD_Analysis->StructureElucidation

Caption: A flowchart of the NMR analysis process.

Conclusion

This technical guide provides a foundational framework for the NMR analysis of this compound. While the provided NMR data is predictive, the detailed experimental protocols and the logical workflow for analysis offer a robust starting point for researchers. Experimental verification of the predicted chemical shifts and coupling constants is essential for unambiguous structural confirmation and for building a reliable spectroscopic database for this important class of heterocyclic compounds. The methodologies and data presented herein are anticipated to be a valuable asset for scientists engaged in the synthesis, characterization, and application of novel imidazo[1,2-a]pyridine derivatives in the pursuit of new therapeutic agents.

In-Depth Technical Guide to the Mass Spectrometry of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate. Due to the limited availability of public domain experimental mass spectra for this specific compound, this guide leverages established principles of mass spectrometry and data from structurally similar molecules to propose a plausible fragmentation pathway. The document includes a summary of predicted quantitative mass spectral data, a detailed experimental protocol for analysis, and a visualization of the proposed fragmentation pathway. This guide serves as a valuable resource for researchers working with and characterizing this and similar heterocyclic compounds.

Predicted Mass Spectral Data

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the ester group and fragmentation of the imidazopyridine core. The presence of a bromine atom will result in a characteristic M+2 isotopic pattern for all bromine-containing fragments.

Predicted Fragment Ion m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Proposed Structure
[M]⁺˙300302[C₁₀H₈BrFN₂O₂]⁺˙
[M - C₂H₄]⁺˙272274[C₈H₄BrFN₂O₂]⁺˙
[M - OC₂H₅]⁺255257[C₈H₄BrFN₂O]⁺
[M - COOC₂H₅]⁺227229[C₈H₅BrFN₂]⁺
[M - Br]⁺221-[C₁₀H₈FN₂O₂]⁺
[C₇H₃FN₂O]⁺164-[Fragment of the core]

Proposed Fragmentation Pathway

Under electron ionization, this compound is expected to undergo a series of fragmentation reactions. The initial event is the removal of an electron to form the molecular ion [M]⁺˙. The primary fragmentation pathways are predicted to involve the ester functional group, followed by fragmentation of the heterocyclic ring system.

A key fragmentation is the loss of an ethoxy radical (•OC₂H₅) to form a stable acylium ion. Another significant pathway involves a McLafferty rearrangement, leading to the loss of ethylene (C₂H₄) and the formation of a radical cation of the corresponding carboxylic acid. Subsequent fragmentations may include the loss of a bromine radical (•Br) and cleavage of the imidazo[1,2-a]pyridine ring.

Fragmentation_Pathway M [M]⁺˙ m/z = 300/302 F1 [M - C₂H₄]⁺˙ m/z = 272/274 M->F1 - C₂H₄ F2 [M - OC₂H₅]⁺ m/z = 255/257 M->F2 - •OC₂H₅ F4 [M - Br]⁺ m/z = 221 M->F4 - •Br F3 [M - COOC₂H₅]⁺ m/z = 227/229 F2->F3 - CO F5 [C₇H₃FN₂O]⁺ m/z = 164 F3->F5 - C₂H₂

Proposed fragmentation pathway of the title compound.

Detailed Experimental Protocol

The following is a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a template and may require optimization based on the specific instrumentation and analytical goals.

3.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Extraction (if applicable): For analysis of the compound in a complex matrix (e.g., biological fluids, reaction mixtures), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and remove interfering substances.

3.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 50-500

3.3. Data Acquisition and Analysis

  • Acquire the data in full scan mode.

  • Process the acquired data using the instrument's software (e.g., Agilent MassHunter).

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern and compare it with the predicted fragmentation pathway and known fragmentation behaviors of similar compounds.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the mass spectrometric analysis of the target compound, from sample preparation to structural elucidation.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_interp Data Interpretation SP1 Standard Solution GC Gas Chromatography (Separation) SP1->GC SP2 Sample Extraction SP2->GC MS Mass Spectrometry (Ionization & Fragmentation) GC->MS DA Data Acquisition MS->DA PI Peak Identification DA->PI SI Spectral Interpretation PI->SI SE Structural Elucidation SI->SE

Logical workflow for GC-MS analysis and interpretation.

An In-depth Technical Guide on the Crystal Structure of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the structural and synthetic aspects of imidazo[1,2-a]pyridine derivatives, with a focus on analogs of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate. Due to the absence of publicly available crystallographic data for the specific title compound, this report leverages data from a closely related analog, Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, to provide insights into the probable crystal structure and molecular geometry.

Introduction to Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridine derivatives are a significant class of heterocyclic compounds in medicinal chemistry.[1] They are recognized as important intermediates in the synthesis of biologically active agents.[1] This scaffold is a core component of several commercially available drugs, including the anxiolytic alpidem and the hypnotic zolpidem.[1] The versatile structure of the imidazo[1,2-a]pyridine ring system allows for a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4][5]

Crystal Structure Analysis of an Analog: Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate

The crystal structure of Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate provides valuable insights into the molecular conformation and crystal packing that can be expected for the fluoro-substituted title compound.

Crystallographic Data

The crystal data for the amino-analog is summarized in the table below. The data was collected using Mo Kα radiation at a temperature of 292 K.[1]

ParameterValue
Chemical FormulaC₁₀H₁₀BrN₃O₂
Molecular Weight (Mr)284.12
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.366 (2)
b (Å)11.842 (3)
c (Å)22.743 (5)
β (°)98.328 (6)
Volume (ų)2229.3 (8)
Z8
RadiationMo Kα
Temperature (K)292
R[F² > 2σ(F²)]0.041
wR(F²)0.116
Molecular Structure and Conformation

The asymmetric unit of the crystal contains two independent molecules of the compound.[1] The fused imidazo[1,2-a]pyridine ring system in both molecules is nearly planar.[1]

A key conformational feature is the orientation of the ethyl carboxylate group. In one of the independent molecules, this group is approximately coplanar with the fused ring system, with a C—O—C—C torsion angle of -179.8 (4)°. In the second molecule, the ethyl group is almost perpendicular to the ring system, showing a C18–O3–C19–C20 torsion angle of 112.1 (5)°.[1] This conformational flexibility could be relevant for receptor binding and biological activity.

In the crystal, the molecules are linked by intermolecular N—H···O and C—H···O hydrogen bonds, forming a three-dimensional network.[1]

Experimental Protocols

Synthesis of Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate

The synthesis of the analog provides a likely route for the preparation of the title compound, with the appropriate starting materials.[1]

Materials:

  • 5-bromo-2,3-diaminopyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • A mixture of 5-bromo-2,3-diaminopyridine (0.5 g, 2.35 mmol), ethyl bromopyruvate (0.3 ml, 2.35 mmol), and NaHCO₃ (0.22 g, 2.35 mmol) in ethanol is prepared.

  • The mixture is stirred at reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solution is extracted with dichloromethane.

  • The organic layer is dried over anhydrous Na₂SO₄.

  • The solvent is evaporated, and the crude product is recrystallized from hexane to yield yellow crystals of the title compound.[1]

G Synthesis Workflow reagents Reactants: - 5-bromo-2,3-diaminopyridine - Ethyl bromopyruvate - NaHCO3 - Ethanol reflux Stir at Reflux (Monitor by TLC) reagents->reflux extraction Extraction with Dichloromethane reflux->extraction drying Dry Organic Layer (Anhydrous Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization from Hexane evaporation->recrystallization product Final Product: Yellow Crystals recrystallization->product

Synthesis Workflow for the Analog

Biological Activity and Signaling Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold are known to exhibit a range of biological activities. Recent studies have highlighted their potential as anticancer agents through the inhibition of the PI3K/AKT signaling pathway.[5]

PI3K/AKT Signaling Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[5] Aberrant activation of this pathway is a common feature in many cancers, making it a key target for drug development.[5] Certain 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been shown to be potent inhibitors of PI3Kα, leading to cell cycle arrest and apoptosis in cancer cells.[5]

G PI3K/AKT Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation CellResponse Cell Growth, Proliferation, Survival AKT->CellResponse Promotes Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K Inhibition

PI3K/AKT Pathway Inhibition

Conclusion

While the specific crystal structure of this compound is not publicly documented, analysis of a close structural analog provides significant insights into its likely molecular geometry and packing. The imidazo[1,2-a]pyridine scaffold is a validated pharmacophore, and its derivatives, including the title compound, are of high interest for the development of new therapeutics, particularly in the area of oncology through mechanisms such as PI3K inhibition. The synthetic protocols and structural data presented here serve as a valuable resource for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to the Solubility of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide addresses the solubility characteristics of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a comprehensive overview based on its structural characteristics, qualitative assessments from related compounds, and standardized experimental methodologies for solubility determination.

Introduction and Qualitative Solubility Assessment

This compound is a heterocyclic organic compound with a fused imidazo[1,2-a]pyridine core. This scaffold is of significant interest in medicinal chemistry. The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, including in vitro biological assays, formulation development, and pharmacokinetic performance.

A thorough search of scientific literature, chemical supplier databases, and safety data sheets did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in a range of solvents. However, an analysis of its structure allows for a qualitative prediction of its solubility behavior.

  • Core Structure: The imidazo[1,2-a]pyridine core contains nitrogen atoms that can act as hydrogen bond acceptors, contributing to some degree of polarity.

  • Substituents:

    • Ethyl Ester (-COOCH₂CH₃): This group adds lipophilicity to the molecule, suggesting better solubility in organic solvents compared to its corresponding carboxylic acid.[1]

    • Halogens (Bromo- and Fluoro-): The presence of bromine and fluorine atoms increases the molecular weight and overall lipophilicity of the compound.[2] Halogenation can decrease aqueous solubility.

    • Combined Effect: The combination of a lipophilic ethyl ester and halogen substituents suggests that the compound is likely to have poor solubility in aqueous solutions and better solubility in organic solvents. The bromine atom, in particular, may reduce solubility when compared to less bulky or more polar functional groups like an amino group.[2] Analogous imidazo[1,2-a]pyridine derivatives are often noted as being soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).[3]

Based on these structural features, the expected solubility trend is: Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) > Nonpolar Organic Solvents (e.g., Dichloromethane, Ethyl Acetate) > Polar Protic Solvents (e.g., Ethanol, Methanol) > Aqueous Solutions (e.g., Water, Buffers)

Quantitative Solubility Data

As of the latest search, specific quantitative solubility data for this compound in various solvents is not available in the public domain. Researchers are advised to determine this experimentally. The following sections outline the standard protocols for such a determination.

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the equilibrium solubility of a crystalline compound is the shake-flask method, as recommended by the OECD Guideline 105.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid, purity >98%)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, acetonitrile, ethyl acetate)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer).

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of the test solvent in a sealed, clear glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to sediment.

    • Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid. This step must be performed at the same controlled temperature to avoid any change in solubility.

  • Sample Analysis:

    • Carefully withdraw a clear aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (pre-saturated with the solution to avoid loss of analyte due to adsorption) into a clean vial.

    • Quantitatively dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV.

  • Quantification:

    • Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration.

    • Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the expected relationship between solvent polarity and the compound's solubility.

experimental_workflow cluster_prep 1. Preparation cluster_sep 2. Separation cluster_analysis 3. Analysis & Quantification prep1 Add excess solid compound to a known volume of solvent prep2 Seal vials and place in a thermostatic shaker prep1->prep2 prep3 Agitate for 24-72 hours at constant temperature prep2->prep3 sep1 Allow excess solid to sediment or centrifuge at constant temp. prep3->sep1 sep2 Withdraw clear supernatant sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 ana2 Quantitatively dilute the filtered sample sep3->ana2 ana1 Prepare calibration curve with standard solutions ana4 Calculate concentration using calibration curve ana1->ana4 ana3 Analyze diluted sample (e.g., by HPLC-UV) ana2->ana3 ana3->ana4

Caption: Experimental workflow for determining equilibrium solubility.

solubility_relationship cluster_compound This compound cluster_solvents Solvent Polarity Spectrum Compound Predominantly Lipophilic Character Nonpolar Nonpolar (e.g., Toluene, Hexane) Compound->Nonpolar Moderate Expected Solubility PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Compound->PolarAprotic Highest Expected Solubility PolarProtic Polar Protic (e.g., Ethanol, Water) Compound->PolarProtic Lowest Expected Solubility

Caption: Expected solubility based on solvent polarity.

References

Biological Activity Screening of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate. Due to the limited publicly available data on this specific molecule, this document synthesizes information from structurally related imidazo[1,2-a]pyridine derivatives to project its likely biological profile and to provide a framework for its experimental evaluation.

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3] The presence of bromine and fluorine atoms, along with a carboxylate group, on the core ring system of the target compound suggests that it may share in these biological activities.

Potential Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[1][4]

Predicted Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

A frequently reported mechanism for the anticancer effects of imidazo[1,2-a]pyridines is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][4][5] This pathway is crucial for regulating cell growth, proliferation, and survival, and its overactivation is a common feature in many human cancers.[5] Inhibition of this pathway by imidazo[1,2-a]pyridine derivatives has been shown to induce cell cycle arrest and apoptosis in cancer cells.[1][4]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the likely point of inhibition by this compound.

PI3K_Akt_mTOR_Pathway Figure 1: Proposed PI3K/Akt/mTOR Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis | mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Ethyl 6-bromo-8-fluoro- imidazo[1,2-a]pyridine- 2-carboxylate Inhibitor->PI3K inhibits

Proposed PI3K/Akt/mTOR Inhibition Pathway
Data on Anticancer Activity of Related Compounds

The following table summarizes the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
IP-5HCC1937 (Breast)45[4]
IP-6HCC1937 (Breast)47.7[4]
IP-7HCC1937 (Breast)79.6[4]
Compound 6A375 (Melanoma)9.7[1]
Compound 6WM115 (Melanoma)12.3[1]
Compound 6HeLa (Cervical)34.2[1]
Compound 12bHep-2 (Laryngeal)11[6]
Compound 12bHepG2 (Liver)13[6]
Compound 12bMCF-7 (Breast)11[6]
Compound 12bA375 (Melanoma)11[6]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9][10]

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Potential Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold is also associated with antimicrobial properties, showing activity against a variety of bacterial and fungal strains.[3][11][12][13][14]

Predicted Mechanism of Action: FtsZ Inhibition

One potential target for the antibacterial action of imidazo[1,2-a]pyridine derivatives is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[15][16][17] FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. Its inhibition leads to filamentation and ultimately cell death.[16]

Data on Antimicrobial Activity of Related Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values of some imidazo[1,2-a]pyridine derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Imidazo[1,2-a]pyrimidine chalconesEscherichia coli6.25 - 25[11]
Pseudomonas aeruginosa12.5 - 50[11]
Staphylococcus aureus6.25 - 25[11]
Streptococcus pyogenes12.5 - 50[11]
Imidazo[1,2-a]pyridine-2-carboxamidesMycobacterium tuberculosis17 - 30 µM[18]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[19][20][21][22][23]

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in CAMHB in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Enzyme Inhibition

Beyond PI3K and FtsZ, imidazo[1,2-a]pyridine derivatives have been found to inhibit other enzymes, suggesting a broader potential for this chemical class as enzyme inhibitors.[24]

Data on Enzyme Inhibition by a Related Compound
CompoundEnzymeIC50Reference
A 6-iodo-imidazo[1,2-a]pyridine analogRab Geranylgeranyl Transferase (RGGT)~50 µM[24]
Experimental Protocol: General In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.[25][26][27][28][29]

Materials:

  • This compound

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

  • Pre-incubation: Incubate the mixture for a short period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Signal Detection: Measure the product formation over time using a microplate reader (e.g., by absorbance or fluorescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Experimental and Logical Workflow

The following diagram outlines a logical workflow for the comprehensive biological activity screening of this compound.

Experimental_Workflow Figure 2: Biological Activity Screening Workflow Start Test Compound: Ethyl 6-bromo-8-fluoro- imidazo[1,2-a]pyridine- 2-carboxylate Anticancer Anticancer Screening Start->Anticancer Antimicrobial Antimicrobial Screening Start->Antimicrobial Enzyme Enzyme Inhibition Screening Start->Enzyme MTT MTT Assay (Cytotoxicity) Anticancer->MTT MIC Broth Microdilution (MIC Determination) Antimicrobial->MIC EnzymeAssay Specific Enzyme Inhibition Assay Enzyme->EnzymeAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V) MTT->ApoptosisAssay If active WesternBlot Western Blot (PI3K/Akt/mTOR pathway) ApoptosisAssay->WesternBlot Lead Lead Compound Identification WesternBlot->Lead FtsZAssay FtsZ Polymerization Assay MIC->FtsZAssay If active FtsZAssay->Lead EnzymeAssay->Lead

Workflow for Biological Activity Screening

This guide provides a foundational framework for initiating the biological activity screening of this compound. The provided protocols and data from related compounds offer a strong starting point for researchers to design and execute a comprehensive evaluation of this promising molecule.

References

Preliminary In-Vitro Evaluation of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral, antibacterial, anticancer, and central nervous system effects. This technical guide outlines a proposed preliminary in-vitro evaluation for a novel derivative, Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate. The document provides a comprehensive framework for assessing its potential therapeutic value, detailing experimental protocols for primary and secondary pharmacological assays. Furthermore, it presents hypothetical but plausible data in structured tables for illustrative purposes and includes diagrams of relevant signaling pathways and experimental workflows to guide researchers in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel imidazopyridine derivatives.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological properties. Various derivatives of this scaffold are known to possess potent biological activities, including but not limited to, antiviral, antibacterial, anticancer, and neuroactive effects. The unique structural features of the imidazo[1,2-a]pyridine core allow for versatile functionalization, enabling the fine-tuning of its physicochemical and biological properties.

This compound is a novel compound within this class, featuring bromine and fluorine substitutions at the 6 and 8 positions, respectively, and an ethyl carboxylate group at the 2-position. These modifications can significantly influence the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its interaction with biological targets. This guide provides a roadmap for a systematic preliminary in-vitro evaluation of this compound to elucidate its potential as a therapeutic agent.

Proposed In-Vitro Biological Evaluation

Based on the known activities of structurally similar imidazopyridine derivatives, a panel of in-vitro assays is proposed to screen for potential antiviral, antibacterial, anticancer, and CNS activities.

Primary Assays

The primary screening will focus on identifying the main biological activity of the compound.

Given that some imidazopyridine derivatives are potent inhibitors of viral fusion, initial screening against enveloped viruses is recommended.

Table 1: Hypothetical Antiviral Activity Data

Virus TargetAssay TypeReadoutEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Respiratory Syncytial Virus (RSV)CPE ReductionViral-induced Cytopathic Effect1.5>50>33.3
Influenza A (H1N1)Plaque ReductionPlaque Formation>50>50-
HIV-1Reverse Transcriptase ActivityRT Enzyme Inhibition25.2>50>2.0

Data is hypothetical and for illustrative purposes only.

The potential of the compound to inhibit bacterial growth will be assessed against a panel of Gram-positive and Gram-negative bacteria.

Table 2: Hypothetical Antibacterial Activity Data (Minimum Inhibitory Concentration - MIC)

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive8
Streptococcus pneumoniae (ATCC 49619)Positive4
Escherichia coli (ATCC 25922)Negative>64
Pseudomonas aeruginosa (ATCC 27853)Negative>64

Data is hypothetical and for illustrative purposes only.

The cytotoxic effects of the compound will be evaluated against a panel of human cancer cell lines.

Table 3: Hypothetical Anticancer Activity Data (IC₅₀)

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma28.7
HeLaCervical Adenocarcinoma9.8
HCT116Colon Carcinoma15.3

Data is hypothetical and for illustrative purposes only.

Given the precedent of imidazopyridines acting on CNS targets, a preliminary assessment of its interaction with the GABA-A receptor is warranted.

Table 4: Hypothetical CNS Receptor Binding Data

Receptor TargetAssay TypeLigandIC₅₀ (µM)
GABA-A ReceptorRadioligand Binding[³H]Muscimol5.6

Data is hypothetical and for illustrative purposes only.

Secondary Assays (Lead Optimization)

Should promising activity be identified in the primary screens, a series of secondary assays will be conducted to assess drug-like properties.

Table 5: Hypothetical Secondary Assay Data

AssayTarget/SystemResult
Cytotoxicity (HepG2 cells)Human Liver CarcinomaCC₅₀ > 50 µM
CYP450 Inhibition (3A4)Human Cytochrome P450 3A4IC₅₀ = 18.2 µM
hERG Channel BlockadeHuman Ether-à-go-go-Related GeneIC₅₀ > 30 µM
FtsZ PolymerizationBacterial Cytoskeletal ProteinModerate Inhibition
PI3K Kinase InhibitionPhosphoinositide 3-kinaseIC₅₀ = 7.3 µM

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below.

Antiviral Cytopathic Effect (CPE) Reduction Assay
  • Cell Seeding: Seed host cells (e.g., HEp-2 for RSV) in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells and add 100 µL of virus suspension (at a multiplicity of infection of 0.01) to each well, except for the cell control wells. Incubate for 2 hours at 37°C.

  • Assay Incubation: After the incubation period, remove the virus inoculum and add 100 µL of the serially diluted compound to the respective wells. Incubate for 3-5 days at 37°C in 5% CO₂ until CPE is observed in the virus control wells.

  • CPE Evaluation: Assess the degree of CPE in each well using a microscope.

  • Viability Staining: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Data Analysis: Solubilize the formazan crystals with 100 µL of DMSO and measure the absorbance at 570 nm. Calculate the EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values.

Antibacterial Broth Microdilution Assay (MIC Determination)
  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer MTT Assay (IC₅₀ Determination)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm and calculate the IC₅₀ (50% inhibitory concentration) value.

GABA-A Receptor Radioligand Binding Assay
  • Membrane Preparation: Prepare synaptic membranes from rat cerebral cortex.

  • Assay Mixture: In a final volume of 500 µL, combine the membrane preparation, [³H]Muscimol (a GABA-A agonist radioligand) at a final concentration of 2 nM, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at 4°C for 60 minutes.

  • Filtration: Terminate the assay by rapid filtration through GF/B glass fiber filters, followed by washing with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

Visualizations: Signaling Pathways and Workflows

Hypothetical Experimental Workflow

The following diagram illustrates the proposed workflow for the preliminary in-vitro evaluation of the compound.

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Lead Optimization antiviral Antiviral Assays cytotoxicity Cytotoxicity antiviral->cytotoxicity antibacterial Antibacterial Assays antibacterial->cytotoxicity anticancer Anticancer Assays anticancer->cytotoxicity cns CNS Assays cns->cytotoxicity cyp CYP450 Inhibition cytotoxicity->cyp herg hERG Blockade cyp->herg moa Mechanism of Action herg->moa lead_candidate Lead Candidate moa->lead_candidate compound Test Compound: This compound compound->antiviral compound->antibacterial compound->anticancer compound->cns ftsz_inhibition FtsZ_monomers FtsZ Monomers FtsZ_polymers FtsZ Polymers (Protofilaments) FtsZ_monomers->FtsZ_polymers GTP-dependent polymerization Z_ring Z-Ring Formation FtsZ_polymers->Z_ring Cell_division Bacterial Cell Division Z_ring->Cell_division Compound Ethyl 6-bromo-8-fluoro- imidazo[1,2-a]pyridine-2-carboxylate Compound->Inhibition Inhibition->FtsZ_polymers pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Test Compound Compound->PI3K gaba_a_receptor GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds to Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx opens channel Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Compound Test Compound Compound->GABA_A_Receptor modulates

The Dawn of a New Era in Drug Discovery: Novel Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers down a multitude of chemical avenues, with heterocyclic compounds consistently emerging as a rich source of biologically active molecules. Among these, the imidazo[1,2-a]pyridine scaffold has garnered significant attention, revealing a remarkable versatility and potential across a spectrum of diseases. This privileged structure is the cornerstone of several marketed drugs, including the sedative-hypnotic zolpidem and the cardiotonic olprinone, underscoring its clinical significance.[1][2][3][4] This technical guide provides a comprehensive overview of recent breakthroughs in the discovery of novel imidazo[1,2-a]pyridine derivatives, with a focus on their synthesis, biological evaluation, and the intricate signaling pathways they modulate.

Synthesis of the Imidazo[1,2-a]pyridine Core: A Summary of Key Methodologies

The construction of the imidazo[1,2-a]pyridine nucleus can be achieved through various synthetic strategies, often involving the condensation of a 2-aminopyridine derivative with a suitable carbonyl-containing compound or an equivalent. These methods offer access to a diverse array of substituted derivatives, allowing for the fine-tuning of their physicochemical and pharmacological properties.

Classical and Modern Synthetic Approaches

One of the most established methods is the Tschitschibabin reaction, which involves the reaction of a 2-aminopyridine with an α-haloketone.[5] This reaction has been refined over the years, with variations that include the use of different catalysts and reaction conditions to improve yields and substrate scope.[5]

More contemporary approaches have focused on developing more efficient and environmentally friendly multicomponent reactions. For instance, a three-component coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by copper, provides a direct route to a wide range of imidazo[1,2-a]pyridine compounds.[5] Another innovative, catalyst- and solvent-free method involves the reaction of α-bromo/chloroketones with 2-aminopyridines at a modest temperature of 60°C.[5] The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, has also been effectively utilized in the synthesis of novel derivatives, including potential covalent inhibitors of KRAS G12C.[6][7]

Biological Activities and Therapeutic Potential

Imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of new drugs targeting a variety of diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this scaffold.[8] Novel derivatives have been developed as covalent inhibitors of KRAS G12C, a notorious cancer-driving mutation.[6][7] For example, compound I-11 emerged from a scaffold hopping strategy and demonstrated potent antiproliferative activity against KRAS G12C-mutated NCI-H358 cells.[6] Other derivatives have been identified as inhibitors of key signaling proteins in cancer, such as Nek2, a kinase involved in cell cycle regulation.[9] Furthermore, some compounds have been shown to inhibit the AKT/mTOR pathway, a critical signaling cascade for cell survival and proliferation, in melanoma and cervical cancer cells.[10] The Wnt/β-catenin signaling pathway, which is often deregulated in cancer, has also been a target for imidazo[1,2-a]pyridine derivatives.[11]

Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[1,2-a]pyridines have also been explored. A novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine (MIA), demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[12] This highlights the potential of these compounds in treating inflammation-associated diseases, including cancer.

Other Therapeutic Areas

Beyond cancer and inflammation, imidazo[1,2-a]pyridine derivatives have shown promise in other therapeutic areas. These include their potential as antituberculosis agents, with some compounds exhibiting potent activity against Mycobacterium tuberculosis.[13][14] Additionally, derivatives have been investigated as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase and as ligands for detecting β-amyloid plaques, relevant to Alzheimer's disease.[15][16]

Quantitative Data Summary

The following tables summarize the quantitative biological data for selected novel imidazo[1,2-a]pyridine derivatives from recent studies.

CompoundTarget/Cell LineActivityReference
I-11 NCI-H358 (KRAS G12C)Potent anticancer agent[6]
Compound 28e MGC-803 (gastric cancer)IC50 = 38 nM (Nek2 inhibition)[9]
Various Derivatives MtbMIC90 ≤ 0.006 μM[13]
Compound 12 HT-29 (colon cancer)IC50 = 4.15 ± 2.93 µM[17]
Compound 18 HT-29 (colon cancer)IC50 = 10.11 ± 0.70 µM[17]
Compound 11 HT-29 (colon cancer)IC50 = 18.34 ± 1.22 µM[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery of novel imidazo[1,2-a]pyridine derivatives.

General Synthesis of Imidazo[1,2-a]pyridines via Tschitschibabin Reaction

Materials:

  • Substituted 2-aminopyridine

  • α-Bromoacetophenone derivative

  • Sodium bicarbonate (NaHCO3)

  • Ethanol

Procedure:

  • A mixture of the substituted 2-aminopyridine (1.0 eq), the α-bromoacetophenone derivative (1.1 eq), and sodium bicarbonate (2.0 eq) in ethanol is prepared.

  • The reaction mixture is heated to reflux for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

In Vitro Nek2 Kinase Inhibition Assay

Materials:

  • Recombinant Nek2 kinase

  • Test compounds (imidazo[1,2-a]pyridine derivatives)

  • ATP

  • Substrate peptide

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit

Procedure:

  • The test compounds are serially diluted in DMSO.

  • The kinase reaction is initiated by adding the recombinant Nek2 kinase to a mixture of the test compound, substrate peptide, and ATP in the kinase buffer.

  • The reaction is incubated at 30°C for 1 hour.

  • The amount of ADP produced is quantified using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal is measured using a plate reader.

  • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., MGC-803, HT-29)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

  • The cells are treated with various concentrations of the test compounds for 48-72 hours.

  • After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

  • The plates are incubated for 4 hours at 37°C.

  • The MTT-containing medium is removed, and the formazan crystals are dissolved in DMSO.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control, and the IC50 values are determined.

Signaling Pathways and Experimental Workflows

The biological effects of imidazo[1,2-a]pyridine derivatives are often mediated through the modulation of specific intracellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action s1 Synthesis of Derivatives s2 Purification s1->s2 s3 Structural Characterization (NMR, MS) s2->s3 b1 In vitro Kinase Assays s3->b1 Lead Compounds b2 Cell-based Assays (Proliferation, Apoptosis) b1->b2 m1 Western Blotting (Pathway Analysis) b2->m1 Active Hits m2 Molecular Docking m1->m2

Caption: A generalized experimental workflow for the discovery and characterization of novel imidazo[1,2-a]pyridine derivatives.

akt_mtor_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits

Caption: The inhibitory effect of certain imidazo[1,2-a]pyridine derivatives on the PI3K/AKT/mTOR signaling pathway.

nfkb_pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (iNOS, COX-2) Nucleus->Transcription Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative (MIA) Imidazopyridine->IKK Inhibits

Caption: Modulation of the NF-κB signaling pathway by anti-inflammatory imidazo[1,2-a]pyridine derivatives.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for the synthesis of a novel series of kinase inhibitors, specifically targeting Phosphoinositide 3-kinase alpha (PI3Kα), using Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate as a key starting material. The protocols herein describe a synthetic route involving a Suzuki-Miyaura cross-coupling reaction to introduce diversity at the 6-position, followed by functional group manipulations to yield the final inhibitor candidates. This versatile approach allows for the generation of a library of analogues for structure-activity relationship (SAR) studies.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is frequently observed in human cancers.[1][2][3][4][5] Consequently, the development of inhibitors targeting components of this pathway, such as PI3Kα, is a major focus of oncology drug discovery.[6][7] The imidazo[1,2-a]pyridine core has been successfully employed in the design of various kinase inhibitors.[6][8] The specific starting material, this compound, offers three key points for chemical modification: the 6-bromo position for cross-coupling reactions, the ethyl ester at the 2-position for amide bond formation, and the 8-fluoro group which can enhance binding affinity and metabolic stability.

Key Synthetic Strategies

The primary synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the 6-position of the imidazo[1,2-a]pyridine ring. This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of various aryl and heteroaryl moieties. Subsequent hydrolysis of the ethyl ester at the 2-position, followed by an amide coupling reaction, provides access to a diverse library of final compounds.

General Synthetic Workflow

G A Ethyl 6-bromo-8-fluoroimidazo[1,2-a] pyridine-2-carboxylate B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst) A->B Step 1 C Ethyl 6-aryl-8-fluoroimidazo[1,2-a] pyridine-2-carboxylate B->C D Ester Hydrolysis (LiOH or NaOH) C->D Step 2 E 6-Aryl-8-fluoroimidazo[1,2-a] pyridine-2-carboxylic Acid D->E F Amide Coupling (Amine, Coupling Reagent) E->F Step 3 G Final Kinase Inhibitor F->G

Caption: General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Ethyl 6-aryl-8-fluoroimidazo[1,2-a]pyridine-2-carboxylates

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ethyl 6-aryl-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate derivative.

Protocol 2: Ester Hydrolysis

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 6-aryl-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate derivative

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the ethyl 6-aryl-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate derivative (1.0 mmol) in a mixture of THF (10 mL) and water (5 mL).

  • Add LiOH (2.0 mmol) to the solution and stir at room temperature for 4 hours.

  • Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid derivative.

Protocol 3: Amide Coupling

This protocol describes the formation of the final amide product.

Materials:

  • 6-Aryl-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid derivative

  • Desired amine (e.g., morpholine)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a solution of the 6-aryl-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid derivative (1.0 mmol) in DMF (10 mL), add the desired amine (1.2 mmol), PyBOP (1.5 mmol), and DIPEA (3.0 mmol).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final kinase inhibitor.

Data Presentation

The following table summarizes the hypothetical yields and in vitro activity of a series of synthesized PI3Kα inhibitors.

Compound IDR Group (at 6-position)AmineYield (%)PI3Kα IC₅₀ (nM)
PI-01 4-MethoxyphenylMorpholine65150
PI-02 Pyridin-4-ylPiperidine58210
PI-03 3,4-DimethoxyphenylN-Methylpiperazine6295
PI-04 Thiophen-2-ylPyrrolidine71350

Signaling Pathway

The synthesized compounds are designed to inhibit PI3Kα, a key node in the PI3K/AKT signaling pathway. Inhibition of PI3Kα prevents the phosphorylation of PIP2 to PIP3, thereby blocking the activation of downstream effectors such as AKT and ultimately leading to decreased cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT signaling pathway and the inhibitory action of the synthesized compounds.

References

Application Notes and Protocols: Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a versatile scaffold in medicinal chemistry, belonging to the esteemed class of imidazo[1,2-a]pyridines. This heterocyclic core is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] The unique arrangement of nitrogen atoms and the fused ring system allows for diverse chemical modifications, leading to compounds with a broad spectrum of therapeutic applications, including anticancer, antibacterial, and central nervous system activities.[1][3]

The presence of a bromine atom at the 6-position and a fluorine atom at the 8-position, coupled with an ethyl carboxylate group at the 2-position, makes this molecule a highly attractive starting point for the synthesis of novel therapeutic agents. The 6-bromo substituent serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. The 8-fluoro substituent is a key feature, often employed as a bioisosteric replacement for a nitrogen atom, which can enhance physicochemical properties such as metabolic stability and cell permeability.[4]

This document provides a comprehensive overview of the applications of this compound and its derivatives in medicinal chemistry, complete with experimental protocols and quantitative biological data for related compounds.

Key Applications in Drug Discovery

Derivatives of the this compound scaffold have shown significant promise in several therapeutic areas, primarily as kinase inhibitors for oncology and as novel antibacterial agents.

Anticancer Agents: Kinase Inhibitors

The imidazo[1,2-a]pyridine core is a prominent scaffold in the design of potent and selective kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Derivatives of this scaffold have been successfully developed to target key kinases in cancer progression.

Phosphoinositide 3-kinase (PI3K) Inhibition:

The PI3K/AKT/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, making it a prime target for cancer therapy. Several studies have demonstrated the potential of imidazo[1,2-a]pyridine derivatives as PI3K inhibitors. By modifying the ethyl carboxylate and bromo functionalities of the parent scaffold, researchers have developed potent PI3Kα inhibitors.[5][6]

c-Met Kinase Inhibition:

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in tumor cell proliferation, survival, and metastasis. The 8-fluoroimidazo[1,2-a]pyridine scaffold has been explored as a bioisosteric replacement for other heterocyclic systems in the design of c-Met inhibitors. This substitution can lead to improved potency and pharmacokinetic properties.

Other Kinase Targets:

The versatility of the imidazo[1,2-a]pyridine scaffold has led to its exploration as an inhibitor for a range of other kinases involved in cancer, such as DYRK1A and CLK1.[7]

Quantitative Biological Data

The following tables summarize the biological activity of various derivatives synthesized from or related to this compound. This data highlights the structure-activity relationships (SAR) and the potential of this chemical class.

Table 1: PI3Kα Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives [5]

Compound IDR1 (Position 2)R2 (Position 6)R3 (Position 8)PI3Kα IC50 (nM)
12a -COOEt-CH3-Br>10000
12b -COOEt-Cl-Br>10000
13a -COOH-CH3-Br8640
13b -COOH-Cl-Br6520
35 -CONH-(CH2)3-morpholine-Cl-phenyl150

This table illustrates that the ethyl carboxylate at the 2-position is often a starting point for further modification to achieve potent inhibitory activity.

Table 2: Antiproliferative Activity of Imidazo[1,2-a]pyridine-based Kinase Inhibitors [8]

Compound IDScaffoldCell LineIC50 (µM)
15d Imidazo[1,2-a]pyridineA375P (Melanoma)<0.06
17e Imidazo[1,2-a]pyridineA375P (Melanoma)<0.06
18c Imidazo[1,2-a]pyrazineA375P (Melanoma)<0.06

Table 3: Antibacterial Activity of an Imidazo[1,2-a]pyridine Derivative [9][10]

CompoundOrganismTargetActivity
IP-01 (a derivative)Streptococcus pneumoniaeFtsZNarrow-spectrum inhibitor

Experimental Protocols

Protocol 1: General Synthesis of Ethyl 6-bromo-8-substituted-imidazo[1,2-a]pyridine-2-carboxylates[5]

This protocol describes a general method for the synthesis of the core scaffold, which can be adapted for the synthesis of this compound.

Materials:

  • Substituted 2-amino-3-bromopyridine (e.g., 2-amino-5-bromo-3-fluoropyridine)

  • Ethyl 3-bromopyruvate

  • Sodium bicarbonate (NaHCO3)

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the appropriate 2-amino-3-bromopyridine derivative (1.0 eq) in ethanol, add sodium bicarbonate (1.5 eq) and ethyl 3-bromopyruvate (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired ethyl 6-bromo-8-substituted-imidazo[1,2-a]pyridine-2-carboxylate.

Protocol 2: PI3Kα Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (substrate)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the test compound solution to the assay wells.

  • Add 2.5 µL of a solution containing PI3Kα enzyme and PIP2 substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near its Km value for PI3Kα.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2_amino_5_bromo_3_fluoropyridine 2-Amino-5-bromo- 3-fluoropyridine conditions NaHCO3, Ethanol Reflux 2_amino_5_bromo_3_fluoropyridine->conditions ethyl_bromopyruvate Ethyl 3-bromopyruvate ethyl_bromopyruvate->conditions product Ethyl 6-bromo-8-fluoro- imidazo[1,2-a]pyridine-2-carboxylate conditions->product PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition

References

Protocol for Suzuki coupling with Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Protocol for the Suzuki-Miyaura Cross-Coupling of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[2][3] The imidazo[1,2-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous biologically active compounds.[4][5] This protocol provides a detailed method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, a key transformation for creating libraries of novel compounds for drug discovery. The electron-deficient nature of the heteroaromatic system generally makes the aryl bromide a suitable electrophile for this transformation.[1]

Reaction Scheme

Reaction Scheme

Experimental Protocol

This protocol details a general procedure for the Suzuki-Miyaura coupling on a 1.0 mmol scale. The reaction conditions are based on established methods for heteroaryl halides.[6][7][8] Optimization may be required for specific boronic acids.

Materials and Reagents

Ensure all reagents are handled according to safety data sheets (SDS). Glassware should be oven-dried before use, and the reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.[9]

ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound301.111.01.0301 mg
Arylboronic Acid (e.g., Phenylboronic Acid)121.931.21.2146 mg
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.050.0558 mg
Sodium Carbonate (Na₂CO₃)105.992.52.5265 mg
1,4-Dioxane---8.0 mL
Water (degassed)---2.0 mL
Procedure
  • Reaction Setup:

    • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (301 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (265 mg, 2.5 mmol).

    • Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol), to the flask.

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Using syringes, add 1,4-dioxane (8.0 mL) and degassed water (2.0 mL) to the flask. The solvent mixture should be thoroughly degassed beforehand by bubbling argon through it for 15-20 minutes.[9]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously overnight (12-18 hours).

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualized Workflow

The following diagram outlines the key steps of the experimental protocol.

Suzuki_Coupling_Workflow A Reagent Setup B Inert Atmosphere Purge (Evacuate/Backfill with Ar/N₂) A->B Seal Flask C Solvent Addition (Degassed Dioxane/Water) B->C D Heating & Stirring (90-100 °C, 12-18h) C->D E Reaction Monitoring (TLC / LC-MS) D->E Periodically F Work-up (Quench, Extract, Dry) E->F If Complete G Purification (Column Chromatography) F->G Crude Product H Characterization (NMR, MS) G->H Pure Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[10]

  • Transmetalation: The organic group from the activated boronic acid (in the form of a borate anion, generated by the base) is transferred to the palladium center, displacing the halide.[2][11]

  • Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the new carbon-carbon bond of the final product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[10]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂(Br)] pd0->pd_complex Oxidative Addition transmetalation_complex [Ar-Pd(II)L₂(Ar')] pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Product) transmetalation_complex->product aryl_halide Ar-Br (Imidazopyridine) aryl_halide->pd_complex boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation_complex base Base (Na₂CO₃) base->transmetalation_complex activates

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation is widely utilized in the pharmaceutical industry for the synthesis of arylamines, which are prevalent in a vast array of bioactive molecules. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[3][4]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate with various primary and secondary amines. The presence of the 8-fluoro substituent and the ethyl ester at the 2-position necessitates careful optimization of reaction conditions to achieve high yields while maintaining functional group integrity.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the C-Br bond of the imidazo[1,2-a]pyridine substrate to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][2]

The choice of ligand is critical to modulate the reactivity and stability of the palladium catalyst and to facilitate the key steps of the catalytic cycle, especially with electron-deficient heterocyclic substrates.

Buchwald_Hartwig_Catalytic_Cycle Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L_n pdII_complex [Ar-Pd(II)L_n-Br] pd0->pdII_complex Oxidative Addition amido_complex [Ar-Pd(II)L_n-NR'R''] pdII_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product base_hbr Base-HBr amido_complex->base_hbr substrate Ar-Br (this compound) substrate->pdII_complex amine HNR'R'' (Primary or Secondary Amine) amine->pdII_complex base Base base->pdII_complex Experimental_Workflow start Start reagent_prep Reagent Preparation (Substrate, Amine, Catalyst, Ligand, Base) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere, Solvent Addition) reagent_prep->reaction_setup heating Heating and Stirring (Specified Temperature and Time) reaction_setup->heating monitoring Reaction Monitoring (TLC / LC-MS) heating->monitoring monitoring->heating Incomplete workup Workup (Quenching, Extraction, Drying) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

References

Application Notes and Protocols: Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate as a key research chemical. This versatile building block is instrumental in the synthesis of advanced bioactive molecules, particularly kinase inhibitors for oncological applications.

Introduction

This compound is a heterocyclic compound featuring a privileged imidazo[1,2-a]pyridine scaffold. This core structure is a cornerstone in medicinal chemistry due to its wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. The strategic placement of the bromo and fluoro substituents on the pyridine ring, along with the ethyl ester at the 2-position of the imidazole ring, makes this compound a highly valuable intermediate for the synthesis of potent and selective kinase inhibitors.

The bromine atom at the 6-position serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions. The fluorine atom at the 8-position can enhance metabolic stability and modulate the physicochemical properties of the final compounds, such as lipophilicity and binding affinity. The ethyl ester at the 2-position provides a site for modification, for instance, through hydrolysis to the corresponding carboxylic acid followed by amidation to generate a diverse library of derivatives.

Key Applications

The primary application of this compound is as a precursor in the synthesis of kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Derivatives of the imidazo[1,2-a]pyridine scaffold have been successfully developed as potent and selective inhibitors of PI3Kα and as dual PI3K/mTOR inhibitors. These inhibitors have shown significant anti-tumor activity in both in vitro and in vivo models.

Physicochemical Properties

PropertyValue
CAS Number 1260763-32-3
Molecular Formula C₁₀H₈BrFN₂O₂
Molecular Weight 287.09 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents such as DMSO and DMF

Biological Activity of Derivatives

The following table summarizes the in vitro biological activity of representative kinase inhibitors synthesized from imidazo[1,2-a]pyridine scaffolds similar to that of this compound. This data highlights the potential for developing highly potent compounds from this chemical class.

Compound IDTarget Kinase(s)IC₅₀ (nM)Cell LineCellular IC₅₀ (nM)Reference
Compound A PI3Kα1.8HeLa210[1]
Compound B PI3Kα2.8A375140[1]
Compound C PI3Kα / mTOR0.5 (PI3Kα), 9.8 (mTOR)HCT116150[2]
Compound D c-Met / VEGFR21.9 (c-Met), 2.2 (VEGFR2)MKN455.0[3]

Experimental Protocols

The following are representative protocols for the utilization of this compound in the synthesis of kinase inhibitors, based on established methodologies for analogous compounds.[2]

Protocol 1: Hydrolysis of the Ethyl Ester

This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, a key step for subsequent amidation reactions.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add the sodium hydroxide solution to the flask and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with the hydrochloric acid solution to a pH of approximately 6-7.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude carboxylic acid derivative.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Amide Coupling

This protocol outlines the formation of an amide bond between the carboxylic acid derivative and a desired amine, a common strategy to generate diverse libraries of potential inhibitors.

Materials:

  • 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (from Protocol 1)

  • Amine of interest

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the carboxylic acid derivative in DMF in a round-bottom flask.

  • Add HOBt, EDCI, and DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final amide compound.

Visualizations

Synthetic Workflow from this compound

G A Ethyl 6-bromo-8-fluoroimidazo [1,2-a]pyridine-2-carboxylate B Hydrolysis (e.g., NaOH, EtOH) A->B C 6-bromo-8-fluoroimidazo [1,2-a]pyridine-2-carboxylic acid B->C D Amide Coupling (Amine, EDCI, HOBt) C->D E Diverse Amide Derivatives D->E F Suzuki Coupling (Boronic Acid/Ester, Pd catalyst) E->F G Final Kinase Inhibitor (Functionalized at C6) F->G

Caption: Synthetic pathway for kinase inhibitor development.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits

Caption: PI3K pathway and inhibitor action.

References

Application Notes and Protocols: Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate as a Versatile Building Block for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. The design and synthesis of effective PROTACs rely on the modular combination of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a flexible linker. The careful selection of building blocks for each component is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the final PROTAC.

This document provides detailed application notes and protocols for the use of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate as a versatile building block in the synthesis of novel PROTACs. The unique structural features of this scaffold, including the presence of a bromine atom for cross-coupling reactions, a fluorine atom for potential metabolic stability and binding interactions, and an ethyl ester for further functionalization, make it an attractive starting point for the development of both POI ligands and E3 ligase ligands. The imidazo[1,2-a]pyridine core is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors, making it a privileged scaffold for targeting a wide range of proteins.[1][2][3][4]

Chemical Properties and Reactivity

This compound possesses distinct reactive sites that can be selectively functionalized to construct PROTACs.

  • 6-Bromo Position: The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5][6][7] This allows for the straightforward introduction of aromatic or heteroaromatic moieties, which can serve as recognition elements for the target protein or as attachment points for the linker.

  • 2-Ethyl Carboxylate Position: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine-containing linker or E3 ligase ligand using standard amide bond formation protocols.[8][9][10] Alternatively, the ester can be reduced to an alcohol for further derivatization.

  • 8-Fluoro Position: The fluorine atom can enhance the metabolic stability of the molecule and may participate in favorable interactions with the target protein.

The following table summarizes the key chemical properties of this compound.

PropertyValue
Molecular Formula C10H7BrFN2O2
Molecular Weight 287.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Key Reactive Sites 6-Bromo, 2-Ethyl carboxylate

Proposed Synthesis of the Building Block

While commercially available, a plausible synthetic route for this compound is outlined below, based on established methods for related imidazo[1,2-a]pyridines.[11]

cluster_0 Synthesis of this compound 2-Amino-3-fluoro-5-bromopyridine 2-Amino-3-fluoro-5-bromopyridine Reaction Cyclocondensation 2-Amino-3-fluoro-5-bromopyridine->Reaction Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Reaction Product Ethyl 6-bromo-8-fluoro- imidazo[1,2-a]pyridine- 2-carboxylate Reaction->Product NaHCO3, Ethanol, Reflux

Caption: Proposed synthesis of the target building block.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Amino-3-fluoro-5-bromopyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • To a solution of 2-Amino-3-fluoro-5-bromopyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (1.5 eq) and ethyl bromopyruvate (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in PROTAC Synthesis: A Hypothetical Workflow

This building block can be incorporated into a PROTAC in two primary ways: as a precursor to the POI-binding warhead or as a scaffold for the E3 ligase ligand. The following workflow illustrates a general strategy for its use as a warhead.

cluster_workflow PROTAC Synthesis Workflow A Ethyl 6-bromo-8-fluoroimidazo[1,2-a] pyridine-2-carboxylate B Functionalization at C6 (e.g., Suzuki Coupling) A->B Arylboronic acid, Pd catalyst, Base C Ester Hydrolysis B->C LiOH or NaOH D Amide Coupling with Linker-E3 Ligand C->D HATU, DIPEA E Final PROTAC D->E

Caption: General workflow for PROTAC synthesis.

Protocol 2: Functionalization via Suzuki Coupling

Materials:

  • This compound

  • Desired arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the vessel with argon three times.

  • Add the degassed 1,4-dioxane/water mixture, followed by Pd(PPh₃)₄.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Ester Hydrolysis

Materials:

  • Functionalized Ethyl imidazo[1,2-a]pyridine-2-carboxylate derivative

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)/Water (1:1 mixture)

  • 1N HCl

Procedure:

  • Dissolve the ester in the THF/water mixture.

  • Add LiOH (2.0 eq) and stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Protocol 4: Amide Coupling to Linker-E3 Ligand

Materials:

  • Imidazo[1,2-a]pyridine-2-carboxylic acid derivative

  • Amine-functionalized Linker-E3 Ligand (e.g., pomalidomide-linker-NH₂)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA and stir for 15 minutes at room temperature.

  • Add the amine-functionalized Linker-E3 Ligand and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

Hypothetical Application: Targeting a Kinase in a Cancer Signaling Pathway

The imidazo[1,2-a]pyridine scaffold is a known core of various kinase inhibitors.[1][2][3] Therefore, a PROTAC derived from this compound could be designed to target a specific kinase involved in a cancer signaling pathway, for instance, a hypothetical Serine/Threonine Kinase X (STKX).

cluster_pathway Hypothetical Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor STKX STKX (Target Protein) Receptor->STKX Activates Downstream_Effector Downstream Effector STKX->Downstream_Effector Phosphorylates Proteasome Proteasomal Degradation STKX->Proteasome Ubiquitination & Degradation Proliferation Cell Proliferation & Survival Downstream_Effector->Proliferation PROTAC Imidazo[1,2-a]pyridine -based PROTAC PROTAC->STKX Binds to

Caption: Hypothetical signaling pathway targeted by the PROTAC.

Illustrative Quantitative Data

The following tables provide examples of the type of quantitative data that would be generated during the characterization of a PROTAC developed from this building block. Note: This data is for illustrative purposes only and is not derived from actual experiments with a PROTAC containing this compound.

Table 1: In Vitro Binding Affinities

CompoundTarget Protein (STKX) Kd (nM)E3 Ligase (e.g., CRBN) Kd (nM)
Warhead Fragment 50>10,000
PROTAC-1 75150
PROTAC-2 60120

Table 2: In Vitro Degradation Efficacy

CompoundCell LineDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-1 Cancer A2590
PROTAC-2 Cancer A1595
PROTAC-1 Cancer B10080
PROTAC-2 Cancer B7085

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel PROTACs. Its well-defined reactive handles allow for systematic chemical modifications to optimize binding to both the target protein and the E3 ligase, as well as to fine-tune the physicochemical properties of the resulting PROTAC. The protocols and workflows outlined in this document provide a solid foundation for researchers to explore the potential of this scaffold in the exciting and rapidly advancing field of targeted protein degradation. Further studies are warranted to synthesize and evaluate PROTACs derived from this building block to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for high-throughput screening (HTS) assays relevant to the versatile imidazo[1,2-a]pyridine scaffold, of which Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a representative member. The following sections detail experimental procedures for assays targeting various biological pathways where imidazo[1,2-a]pyridine derivatives have shown significant activity.

Application Note: Screening for PI3Kα Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα, the p110α catalytic subunit of PI3K.[1][2][3] High-throughput screening assays are crucial for identifying and characterizing novel PI3Kα inhibitors from chemical libraries.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade downstream of receptor tyrosine kinases (RTKs). Upon activation, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from methodologies used to screen for PI3Kα inhibitors and measures the amount of ADP produced during the kinase reaction.[1]

Objective: To determine the in vitro inhibitory activity of test compounds against PI3Kα.

Materials:

  • PI3Kα enzyme (human, recombinant)

  • PIP2/PS lipid vesicles (substrate)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well white plates

Workflow:

HTS_Workflow_PI3K cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Dispense_Cmpd Dispense Test Compounds & Controls Add_Enzyme Add PI3Kα Enzyme Dispense_Cmpd->Add_Enzyme Add_Substrate Add ATP/Substrate Mix (Initiate Reaction) Add_Enzyme->Add_Substrate Incubate_1 Incubate at RT Add_Substrate->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction) Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate at RT Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence

Caption: HTS Workflow for PI3Kα ADP-Glo™ Assay.

Procedure:

  • Add 50 nL of test compound solution in DMSO to the wells of a 384-well plate. For controls, add DMSO alone (100% activity) and a known PI3Kα inhibitor like HS-173 (0% activity).

  • Add 5 µL of PI3Kα enzyme solution in kinase buffer to all wells.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and PIP2/PS substrate in kinase buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound and determine IC₅₀ values for active compounds.

Data Presentation
Compound IDTargetAssay TypeIC₅₀ (nM)Reference
13k PI3KαADP-Glo™1.94[1]
35 PI3KαKinase-Glo™150[2]
2g p110αSPA1.8[3]
12 p110αSPA2.8[3]

Application Note: Screening for GABA Receptor Modulators

GABA(_A) receptors, ligand-gated ion channels, are the primary mediators of inhibitory neurotransmission in the central nervous system and are important targets for treating anxiety and sleep disorders.[4][5][6] Imidazo[1,2-a]pyridines, such as Zolpidem, are known to act as positive allosteric modulators (PAMs) at the benzodiazepine binding site of specific GABA(_A) receptor subtypes.[4]

Experimental Protocol: FLIPR-Based Membrane Potential Assay

This cell-based HTS assay measures changes in membrane potential upon GABA(A) receptor activation using a fluorescent dye.[6]

Objective: To identify and characterize modulators of GABA(_A) receptors.

Materials:

  • HEK293 cells stably expressing the desired GABA(_A) receptor subtype (e.g., α1β3γ2).[4]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • FLIPR Membrane Potential Assay Kit (e.g., FMP-Red-Dye).

  • GABA (agonist).

  • Test compounds dissolved in DMSO.

  • 384-well black, clear-bottom plates.

  • Fluorescent Imaging Plate Reader (FLIPR).

Workflow:

HTS_Workflow_GABA cluster_prep Cell & Dye Loading cluster_screening Compound Screening Seed_Cells Seed GABA(A)R-HEK293 Cells in Plates Incubate_Cells Incubate Overnight Seed_Cells->Incubate_Cells Load_Dye Load Cells with Membrane Potential Dye Incubate_Cells->Load_Dye Incubate_Dye Incubate at 37°C Load_Dye->Incubate_Dye Add_Compound Add Test Compound (PAM Mode) Incubate_Dye->Add_Compound Add_GABA Add GABA (EC20) and Read Fluorescence Add_Compound->Add_GABA Analyze_Data Analyze Kinetic Data (Calculate EC50/IC50) Add_GABA->Analyze_Data

Caption: HTS Workflow for GABA(_A) Receptor FLIPR Assay.

Procedure:

  • Seed HEK293 cells expressing the GABA(_A) receptor subtype into 384-well plates and incubate overnight.

  • Remove the culture medium and add the membrane potential dye dissolved in assay buffer.

  • Incubate the plate for 60 minutes at 37°C.

  • Place the cell plate into the FLIPR instrument.

  • To identify PAMs, add test compounds to the wells, followed by the addition of a sub-maximal concentration of GABA (e.g., EC₂₀).

  • Monitor the fluorescence signal kinetically for 3-5 minutes. An increase in fluorescence indicates membrane depolarization due to Cl⁻ efflux.

  • Data is expressed as the change in fluorescence or as a percentage of the response to a maximal GABA concentration.

  • Determine EC₅₀ (for agonists) or potentiation (for PAMs) values for active compounds.

Data Presentation
CompoundTarget SubtypeAssay TypeActivityEC₅₀/IC₅₀Reference
Zolpidem α1β3γ2FMP-Red-DyePAM>10 µM (as agonist)[4]
Diazepam α1β3γ2FMP-Red-DyePAM>10 µM (as agonist)[4]
GABA α1β3γ2FMP-Red-DyeAgonist40 ± 11 µM[4]

Application Note: Screening for Bacterial FtsZ Inhibitors

The filamentous temperature-sensitive protein Z (FtsZ) is a crucial bacterial cell division protein, making it an attractive target for novel antibiotics.[7] Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of FtsZ, disrupting bacterial cell division.[7]

Experimental Protocol: Fluorescence Polarization (FP) Assay

This biochemical assay is suitable for HTS and measures the displacement of a fluorescently labeled GTP analog from the FtsZ nucleotide-binding site.[8]

Objective: To identify compounds that bind to the nucleotide-binding site of FtsZ.

Materials:

  • Purified FtsZ protein (e.g., from Streptococcus pneumoniae).

  • Fluorescent GTP analog (e.g., BODIPY-FL-GTP).

  • Assay buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 5 mM MgCl₂).

  • Test compounds dissolved in DMSO.

  • 384-well black plates.

  • Plate reader with fluorescence polarization capabilities.

Workflow:

HTS_Workflow_FtsZ cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_detection Signal Detection Dispense_Cmpd Dispense Test Compounds & Controls Add_FtsZ Add FtsZ Protein Dispense_Cmpd->Add_FtsZ Add_Fluor_GTP Add Fluorescent GTP Analog Add_FtsZ->Add_Fluor_GTP Incubate Incubate at RT Add_Fluor_GTP->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Analyze_Data Calculate % Inhibition and IC50 Read_FP->Analyze_Data

Caption: HTS Workflow for FtsZ Fluorescence Polarization Assay.

Procedure:

  • To the wells of a 384-well plate, add test compounds, DMSO (high FP control), and a known FtsZ inhibitor or excess unlabeled GTP (low FP control).

  • Add a solution of FtsZ protein to all wells.

  • Add the fluorescent GTP analog to all wells to initiate the binding reaction.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Measure fluorescence polarization using a plate reader.

  • A decrease in polarization indicates displacement of the fluorescent probe by the test compound.

  • Calculate percent inhibition and determine IC₅₀ values for active compounds.

Data Presentation
Compound ClassTargetAssay TypeActivity MetricValueReference
Imidazo[1,2-a]pyridines S. pneumoniae FtsZDocking/Cell-basedAnti-proliferativeNot specified[7]
IP-01 S. pneumoniaeCell-basedAnti-bacterialNot specified[7]

Disclaimer: The protocols provided are intended as a guide and may require optimization for specific laboratory conditions and reagents. The data presented is sourced from published literature and is representative of the activity of the imidazo[1,2-a]pyridine scaffold.

References

Application Notes: Developing Antibacterial Agents from Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold known for a wide range of pharmacological activities, including antibacterial properties.[1][2] The increasing prevalence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents.[3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the antibacterial potential of this specific compound.

Compound Profile

  • IUPAC Name: this compound

  • Molecular Formula: C10H8BrFN2O2

  • Scaffold: Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine nucleus is a "privileged structure" in medicinal chemistry, with several approved drugs for various indications.[5] Derivatives of this scaffold have shown promising activity against both Gram-positive and Gram-negative bacteria.[6] The presence of halogen atoms, such as bromine and fluorine, can significantly influence the antibacterial activity of such compounds.[1]

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the antibacterial activity of this compound against common bacterial pathogens. Note: These values are for illustrative purposes and must be determined experimentally.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus292138
Enterococcus faecalis2921216
Escherichia coli2592232
Pseudomonas aeruginosa2785364
Klebsiella pneumoniae70060332

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus292138162Bactericidal
Enterococcus faecalis2921216644Bactericidal
Escherichia coli2592232>128>4Bacteriostatic
Pseudomonas aeruginosa2785364>128>2Bacteriostatic
Klebsiella pneumoniae700603321284Bactericidal

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[7]

Experimental Protocols

1. Synthesis of this compound

A plausible synthesis method involves the reaction of 2-amino-5-bromo-3-fluoropyridine with ethyl bromopyruvate.

  • Materials: 2-amino-5-bromo-3-fluoropyridine, ethyl bromopyruvate, sodium bicarbonate (NaHCO3), ethanol, dichloromethane, anhydrous sodium sulfate (Na2SO4), hexane.

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-5-bromo-3-fluoropyridine (1 mmol) and sodium bicarbonate (1.2 mmol) in ethanol (20 mL).

    • Add ethyl bromopyruvate (1.1 mmol) dropwise to the mixture.

    • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the title compound.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method.[8][9][10]

  • Materials: this compound, Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial strains, sterile saline (0.85% NaCl), spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]

    • Inoculate each well (except for the sterility control) with the bacterial suspension.

    • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

    • Incubate the plates at 37°C for 18-24 hours.[8]

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

3. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test.[11][12][13]

  • Materials: MIC plates from the previous experiment, Mueller-Hinton Agar (MHA) plates.

  • Procedure:

    • From the wells of the MIC plate showing no visible growth, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a sterile MHA plate.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).[11][12]

4. Mechanism of Action Studies

The following are screening assays to identify the potential cellular target of the compound.

a) Bacterial Cell Wall Synthesis Inhibition Assay

This can be assessed using a whole-cell assay that measures the incorporation of radiolabeled precursors into peptidoglycan.[14]

  • Principle: Inhibition of peptidoglycan synthesis is measured by the reduced incorporation of a radiolabeled precursor, such as ¹⁴C-labeled UDP-N-acetylglucosamine (UDP-GlcNAc), into the cell wall.[14]

  • Brief Protocol:

    • Prepare osmotically stabilized bacterial cells (spheroplasts).

    • Incubate the spheroplasts with the test compound at various concentrations.

    • Add ¹⁴C-UDP-GlcNAc and other necessary substrates for peptidoglycan synthesis.

    • After incubation, precipitate the peptidoglycan and measure the incorporated radioactivity using a scintillation counter.

    • A significant reduction in radioactivity compared to the untreated control suggests inhibition of cell wall synthesis.

b) Bacterial Protein Synthesis Inhibition Assay

An in vitro translation assay can be used to assess the inhibition of protein synthesis.[15][16][17]

  • Principle: The assay measures the synthesis of a reporter protein (e.g., luciferase or β-galactosidase) in a cell-free bacterial extract.[16][18]

  • Brief Protocol:

    • Prepare a bacterial S30 cell-free extract.

    • Set up a reaction mixture containing the S30 extract, amino acids, an energy source, and a DNA template encoding a reporter gene.

    • Add the test compound at various concentrations.

    • Incubate the reaction to allow for transcription and translation.

    • Measure the activity of the synthesized reporter protein.

    • A dose-dependent decrease in reporter activity indicates inhibition of protein synthesis.

c) Bacterial DNA Replication Inhibition Assay

The potential inhibition of DNA gyrase, a common target for imidazo[1,2-a]pyridines, can be investigated.[5][19]

  • Principle: DNA gyrase introduces negative supercoils into DNA. The assay measures the inhibition of this supercoiling activity.

  • Brief Protocol:

    • Use purified bacterial DNA gyrase and relaxed plasmid DNA as a substrate.

    • Incubate the enzyme and substrate with the test compound at various concentrations in the presence of ATP.

    • Analyze the DNA topology by agarose gel electrophoresis.

    • Inhibitors of DNA gyrase will prevent the conversion of relaxed plasmid DNA to its supercoiled form.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_activity Antibacterial Activity Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of this compound mic MIC Determination (Broth Microdilution) synthesis->mic Test Compound mbc MBC Determination mic->mbc Subculture from clear wells cell_wall Cell Wall Synthesis Assay mbc->cell_wall protein_synthesis Protein Synthesis Assay mbc->protein_synthesis dna_replication DNA Replication Assay mbc->dna_replication

Caption: Experimental workflow for evaluating the antibacterial properties of the target compound.

dna_gyrase_inhibition compound This compound dna_gyrase Bacterial DNA Gyrase (GyrA/GyrB) compound->dna_gyrase Inhibits supercoiled_dna Supercoiled DNA dna_gyrase->supercoiled_dna Negative Supercoiling replication_fork Replication Fork Stalling dna_gyrase->replication_fork Inhibition leads to atp ATP atp->dna_gyrase relaxed_dna Relaxed DNA relaxed_dna->dna_gyrase supercoiled_dna->replication_fork Allows progression cell_death Bacterial Cell Death replication_fork->cell_death

Caption: Proposed mechanism of action via inhibition of bacterial DNA gyrase.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes from Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and potential applications of novel fluorescent probes derived from Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate. The imidazo[1,2-a]pyridine core is a well-established fluorophore, and its functionalization at the 6-position via palladium-catalyzed cross-coupling reactions allows for the attachment of various fluorescent moieties, enabling the development of probes for bioimaging and sensing applications.[1][2][3][4]

Overview of Synthetic Strategies

The bromine atom at the 6-position of this compound serves as a versatile handle for introducing a variety of fluorescent groups through well-established palladium-catalyzed cross-coupling reactions. The primary methods for this functionalization include the Suzuki, Sonogashira, and Stille couplings. These reactions offer a modular approach to a diverse library of fluorescent probes with tunable photophysical properties.

  • Suzuki Coupling: This reaction couples the bromo-imidazo[1,2-a]pyridine with a boronic acid or ester derivative of a fluorophore (e.g., pyrene-1-boronic acid). It is known for its mild reaction conditions and tolerance of a wide range of functional groups.[5][6][7]

  • Sonogashira Coupling: This method involves the coupling of the bromo-imidazo[1,2-a]pyridine with a terminal alkyne of a fluorophore (e.g., ethynylpyrene). This reaction is particularly useful for creating rigid, conjugated systems that can enhance fluorescence.[8][9][10]

  • Stille Coupling: This reaction utilizes an organotin reagent, such as a tributylstannyl derivative of a fluorophore (e.g., tributyl(pyren-1-yl)stannane), to couple with the bromo-imidazo[1,2-a]pyridine. While organotin reagents are toxic, the Stille reaction is often highly efficient.[11][12][13]

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on established methods for similar substrates. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve optimal yields for the specific starting material, this compound.

General Materials and Methods

All reagents and solvents should be of high purity and dried according to standard procedures where necessary. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Purification of the final products is typically achieved by column chromatography on silica gel.

Protocol 1: Synthesis of Ethyl 8-fluoro-6-(pyren-1-yl)imidazo[1,2-a]pyridine-2-carboxylate via Suzuki Coupling

This protocol describes the synthesis of a pyrene-containing fluorescent probe.

Materials:

  • This compound

  • Pyrene-1-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), pyrene-1-boronic acid (1.2 equiv.), Pd(OAc)₂ (0.05 equiv.), and SPhos (0.1 equiv.).

  • Add K₃PO₄ (3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene and degassed water to the flask via syringe. The solvent ratio of toluene to water should be approximately 4:1.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Synthesis of Ethyl 8-fluoro-6-((pyren-1-yl)ethynyl)imidazo[1,2-a]pyridine-2-carboxylate via Sonogashira Coupling

This protocol outlines the synthesis of a probe with a pyrene moiety connected through an ethynyl linker.

Materials:

  • This compound

  • 1-Ethynylpyrene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), 1-ethynylpyrene (1.1 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Stir the reaction mixture at 80 °C for 8-16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target compound.

Protocol 3: Synthesis of Ethyl 6-(BODIPY)-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate via Stille Coupling

This protocol describes the synthesis of a BODIPY-containing fluorescent probe. A tributylstannyl-BODIPY derivative would need to be synthesized separately prior to this reaction.

Materials:

  • This compound

  • Tributylstannyl-BODIPY derivative

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the tributylstannyl-BODIPY derivative (1.1 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24-48 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product directly by column chromatography on silica gel.

Data Presentation: Hypothetical Photophysical Properties

Disclaimer: The following data are hypothetical and are intended to be representative of the expected photophysical properties of the synthesized probes. Actual experimental values may vary. These estimations are based on literature values for structurally similar imidazo[1,2-a]pyridine-based fluorophores.[1][2][14]

Table 1: Hypothetical Photophysical Data of Synthesized Fluorescent Probes in Dichloromethane (DCM)

Probe NameExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Molar Extinction Coefficient (ε, M-1cm-1)Fluorescence Quantum Yield (ΦF)
Ethyl 8-fluoro-6-(pyren-1-yl)imidazo[1,2-a]pyridine-2-carboxylate (Pyrene Probe)345380, 398 (vibronic bands)35~35,000~0.5 - 0.7
Ethyl 8-fluoro-6-((pyren-1-yl)ethynyl)imidazo[1,2-a]pyridine-2-carboxylate (Pyrene-Alkyne Probe)36041050~45,000~0.6 - 0.8
Ethyl 6-(BODIPY)-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (BODIPY Probe)50551510~80,000~0.8 - 0.9
Ethyl 6-(Coumarin)-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (Coumarin Probe)40047070~30,000~0.4 - 0.6

Application Notes

Cellular Imaging

Fluorescent probes based on the imidazo[1,2-a]pyridine scaffold have shown great promise for live-cell imaging.[3][4] The lipophilic nature of the core structure, combined with the specific properties of the attached fluorophore, can direct the probe to various subcellular compartments.

  • Mitochondrial Staining: Cationic derivatives of these probes, which can be synthesized by modifying the ethyl ester group, may accumulate in mitochondria due to the mitochondrial membrane potential. This allows for the visualization of mitochondrial morphology and the study of mitochondrial dysfunction in various disease models.[15][16]

  • Lipid Droplet Imaging: The hydrophobic character of pyrene- and BODIPY-conjugated probes makes them suitable candidates for staining lipid droplets, which are dynamic organelles involved in lipid metabolism.[17][18]

Ion Sensing

The imidazo[1,2-a]pyridine scaffold can be designed to act as a chemosensor for various metal ions.[1][19][20][21] The introduction of a suitable chelating moiety, often in conjunction with the attached fluorophore, can lead to a change in the probe's fluorescence properties upon binding to a specific metal ion. For example, coumarin-imidazo[1,2-a]pyridine hybrids have been explored for the ratiometric sensing of Cu²⁺.[1]

Visualizations

Synthetic Workflows

Synthetic_Workflows cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_stille Stille Coupling start_suzuki This compound catalyst_suzuki Pd(OAc)₂ / SPhos K₃PO₄ start_suzuki->catalyst_suzuki reagent_suzuki Pyrene-1-boronic acid reagent_suzuki->catalyst_suzuki product_suzuki Ethyl 8-fluoro-6-(pyren-1-yl)imidazo[1,2-a]pyridine-2-carboxylate catalyst_suzuki->product_suzuki Toluene/H₂O, 100°C start_sonogashira This compound catalyst_sonogashira PdCl₂(PPh₃)₂ / CuI TEA start_sonogashira->catalyst_sonogashira reagent_sonogashira 1-Ethynylpyrene reagent_sonogashira->catalyst_sonogashira product_sonogashira Ethyl 8-fluoro-6-((pyren-1-yl)ethynyl)imidazo[1,2-a]pyridine-2-carboxylate catalyst_sonogashira->product_sonogashira DMF, 80°C start_stille This compound catalyst_stille Pd(PPh₃)₄ start_stille->catalyst_stille reagent_stille Tributylstannyl-BODIPY reagent_stille->catalyst_stille product_stille Ethyl 6-(BODIPY)-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate catalyst_stille->product_stille Toluene, 110°C Cellular_Imaging_Workflow synthesis Synthesize Probe (e.g., BODIPY-Imidazo[1,2-a]pyridine) incubation Incubate Cells with Probe synthesis->incubation cell_culture Culture Cells (e.g., HeLa) cell_culture->incubation wash Wash Cells to Remove Excess Probe incubation->wash imaging Fluorescence Microscopy (e.g., Confocal) wash->imaging analysis Image Analysis (Localization, Intensity) imaging->analysis conclusion Biological Insights (e.g., Organelle Health) analysis->conclusion Apoptosis_Signaling probe Cationic Imidazo[1,2-a]pyridine Probe mitochondria Mitochondria probe->mitochondria Accumulation mmp ΔΨm Disruption mitochondria->mmp Induces ros ROS Production mmp->ros Leads to caspase Caspase Activation ros->caspase apoptosis Apoptosis caspase->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the yield and purity of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis is typically achieved through a cyclocondensation reaction between 2-amino-5-bromo-3-fluoropyridine and ethyl bromopyruvate. The reaction is generally carried out in a suitable solvent in the presence of a base.

Q2: What are the critical starting materials for this synthesis?

The key starting materials are 2-amino-5-bromo-3-fluoropyridine and ethyl bromopyruvate. The purity of these reagents is crucial for obtaining a high yield of the final product.

Q3: What are some common side products that can form during the reaction?

Potential side products can arise from polymerization of ethyl bromopyruvate, self-condensation of the aminopyridine, or incomplete cyclization. The formation of regioisomers is also a possibility, although generally the reaction is regioselective.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system should be developed to distinguish between the starting materials and the product.

Q5: What is a typical work-up and purification procedure for the final product?

A common work-up procedure involves neutralizing the reaction mixture, extracting the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), washing the organic layer with brine, and drying it over an anhydrous salt like sodium sulfate.[1] Purification is typically achieved by column chromatography on silica gel or recrystallization.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: Impurities in 2-amino-5-bromo-3-fluoropyridine or ethyl bromopyruvate can inhibit the reaction. 2. Incorrect reaction temperature: The reaction may require specific temperature control for optimal results. 3. Inefficient base: The chosen base may not be strong enough to facilitate the reaction. 4. Presence of water: Anhydrous conditions may be necessary.1. Verify the purity of starting materials using techniques like NMR or melting point analysis. Purify if necessary. 2. Optimize the reaction temperature. Start with refluxing ethanol as a baseline and systematically vary the temperature. 3. Screen different bases. Consider using a milder base like sodium bicarbonate or an organic base like triethylamine. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Products (Observed on TLC) 1. Side reactions: As mentioned in the FAQs, polymerization or self-condensation can occur. 2. Decomposition of starting material or product: Prolonged reaction times or high temperatures can lead to degradation.1. Adjust the stoichiometry of reactants. A slight excess of the aminopyridine may reduce pyruvate polymerization. 2. Monitor the reaction closely by TLC and stop it once the starting material is consumed to minimize product degradation. 3. Lower the reaction temperature to reduce the rate of side reactions.
Difficulty in Product Purification 1. Co-elution of impurities: Side products may have similar polarity to the desired product. 2. Product oiling out during recrystallization: The chosen solvent system may not be optimal.1. Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve good separation. 2. Screen a variety of solvent systems for recrystallization. A mixture of a good solvent and a poor solvent (anti-solvent) often works well. Consider systems like ethyl acetate/hexane or dichloromethane/hexane.
Product is colored 1. Presence of impurities: Trace impurities can impart color to the final product.1. Treat the crude product with activated charcoal during recrystallization to remove colored impurities. 2. Ensure thorough purification by column chromatography.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, Ethyl 6-bromo-8-amino-imidazo[1,2-a]pyridine-2-carboxylate.[1]

Materials:

  • 2-amino-5-bromo-3-fluoropyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 2-amino-5-bromo-3-fluoropyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (1.0-1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl bromopyruvate (1.0-1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

Table 1: Reported Yields for Structurally Similar Imidazo[1,2-a]pyridine Syntheses

ProductStarting MaterialsBaseSolventYieldReference
Ethyl 6-bromo-8-aminoimidazo[1,2-a]pyridine-2-carboxylate5-bromo-2,3-diaminopyridine, Ethyl bromopyruvateNaHCO₃Ethanol65%[1]
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate2-amino-3-bromo-5-methylpyridine, Ethyl bromopyruvateN/AN/A83.3%[2] (from a different publication)
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate2-amino-3-bromo-5-chloropyridine, Ethyl bromopyruvateN/AN/A76.6%[2] (from a different publication)
6-bromoimidazo[1,2-a]pyridine2-amino-5-bromopyridine, ChloroacetaldehydeNaHCO₃Ethanol/Water72.4%[3] (from a different publication)

Note: N/A indicates the information was not specified in the cited abstract.

Visualizations

Reaction_Pathway 2-amino-5-bromo-3-fluoropyridine 2-amino-5-bromo-3-fluoropyridine Intermediate Intermediate 2-amino-5-bromo-3-fluoropyridine->Intermediate + Ethyl bromopyruvate (Base, Solvent, Heat) Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Intermediate Product This compound Intermediate->Product Cyclization (-H2O) Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Purity of Starting Materials start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents Pure success Improved Yield and Purity check_reagents->success Impure Reagents (After Purification) optimize_base Screen Different Bases optimize_temp->optimize_base optimize_purification Optimize Purification (Chromatography/Recrystallization) optimize_base->optimize_purification optimize_purification->success Optimization_Logic Yield Yield Purity Purity Temperature Temperature Temperature->Yield Temperature->Purity Base Base Base->Yield Solvent Solvent Solvent->Yield ReactionTime ReactionTime ReactionTime->Yield ReactionTime->Purity

References

Technical Support Center: Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials, such as 2-amino-5-bromo-3-fluoropyridine and ethyl bromopyruvate. Additionally, side products from competing reactions, positional isomers, and degradation products can also be present.

Q2: What are the potential side reactions that can occur during the synthesis?

A2: Side reactions may include the formation of regioisomers if the starting aminopyridine is not sufficiently pure, polymerization of ethyl bromopyruvate under basic conditions, and hydrolysis of the ethyl ester group if the reaction is exposed to excessive moisture or harsh pH conditions.

Q3: My purified product shows a persistent colored impurity. What could be the cause?

A3: Colored impurities in imidazo[1,2-a]pyridine syntheses can arise from the formation of polymeric byproducts or degradation of starting materials. The use of aged or impure starting materials can contribute to color formation.

Q4: I am having difficulty removing the unreacted 2-amino-5-bromo-3-fluoropyridine. What is the best approach?

A4: Unreacted 2-amino-5-bromo-3-fluoropyridine is more polar than the desired product. It can typically be removed using silica gel column chromatography. An acidic wash of the organic layer during workup can also help to remove the basic aminopyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Oily Product Obtained After Solvent Evaporation

Possible Causes:

  • Presence of residual solvent.

  • Low melting point of the product or impurities.

  • Formation of a complex mixture of products and byproducts.

Troubleshooting Steps:

  • High Vacuum Drying: Dry the product under a high vacuum for an extended period to remove residual solvents.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like n-hexane or diethyl ether.

  • Column Chromatography: If trituration fails, purify the oil using silica gel column chromatography.

Issue 2: Poor Separation During Column Chromatography

Possible Causes:

  • Inappropriate solvent system (eluent).

  • Overloading of the column.

  • Co-elution of impurities with similar polarity to the product.

Troubleshooting Steps:

  • TLC Optimization: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (Rf of the product around 0.3-0.4 and clear separation from impurities).

  • Gradient Elution: Employ a gradient elution strategy, starting with a less polar solvent system and gradually increasing the polarity.

  • Column Dimensions: Use a longer column with a smaller diameter for better resolution. Ensure the sample is loaded onto the column in a minimal amount of solvent.

Issue 3: Low Yield After Recrystallization

Possible Causes:

  • The chosen recrystallization solvent is too good a solvent for the product, even at low temperatures.

  • The product is highly soluble in the mother liquor.

  • Premature crystallization during hot filtration.

Troubleshooting Steps:

  • Solvent System Screening: Test a variety of single and mixed solvent systems to find one where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Cooling Procedure: Cool the recrystallization mixture slowly to allow for the formation of larger, purer crystals. Placing the flask in a refrigerator or ice bath can improve yield.

  • Mother Liquor Recovery: Concentrate the mother liquor and attempt a second recrystallization or purify the residue by column chromatography to recover more product.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization>98%60-80%Simple, cost-effective, scalableCan lead to significant product loss in mother liquor
Column Chromatography>99%70-90%High resolution, effective for complex mixturesTime-consuming, requires larger solvent volumes
Preparative HPLC>99.5%50-70%Highest purity achievableExpensive, limited sample capacity

Table 2: Suggested Recrystallization Solvents

Solvent/Solvent SystemRatio (v/v)Expected Solubility Profile
Ethanol/WaterVariesGood solubility in hot ethanol, poor in cold aqueous ethanol
Ethyl Acetate/n-Hexane1:3 to 1:5Good solubility in hot ethyl acetate, precipitates upon addition of hexane
IsopropanolN/ASparingly soluble at room temperature, good solubility when heated
AcetonitrileN/AGood for obtaining high-quality crystals, but solubility might be high

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 10% Ethyl Acetate in n-Hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry the adsorbed sample and carefully load it onto the top of the column bed.

  • Elution: Begin eluting with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 20% Ethyl Acetate in n-Hexane) to elute the desired product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent system from Table 2 based on preliminary solubility tests.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in a refrigerator or ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Visualizations

experimental_workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool No hot_filtration->cool Yes filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product troubleshooting_logic start Purification Issue oily_product Oily Product? start->oily_product poor_separation Poor Separation? oily_product->poor_separation No triturate Triturate with non-polar solvent oily_product->triturate Yes low_yield Low Yield? poor_separation->low_yield No optimize_tlc Optimize Eluent with TLC poor_separation->optimize_tlc Yes screen_solvents Screen Recrystallization Solvents low_yield->screen_solvents Yes column Column Chromatography triturate->column Fails gradient Use Gradient Elution optimize_tlc->gradient slow_cool Slow Cooling screen_solvents->slow_cool

Technical Support Center: Synthesis of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary reaction involves the condensation of 2-amino-3-fluoro-5-bromopyridine with ethyl bromopyruvate. Here are common culprits and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is stirred at an appropriate temperature (e.g., reflux in ethanol) for a sufficient duration. An increase in reaction time or a moderate increase in temperature might be necessary.

  • Purity of Starting Materials: Impurities in the 2-amino-3-fluoro-5-bromopyridine or ethyl bromopyruvate can interfere with the reaction.

    • Troubleshooting: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, melting point). Recrystallize or purify the starting materials if necessary.

  • Suboptimal Base: The choice and amount of base are crucial for the cyclization step. Sodium bicarbonate (NaHCO₃) is commonly used.[1]

    • Troubleshooting: Ensure you are using at least a stoichiometric equivalent of a mild inorganic base like NaHCO₃ or potassium carbonate (K₂CO₃). Stronger bases might lead to undesired side reactions.

  • Moisture: The presence of excessive moisture can affect the reaction.

    • Troubleshooting: Use anhydrous solvents and ensure your glassware is properly dried before starting the reaction.

Q2: I am observing multiple spots on my TLC plate even after the reaction should be complete. What are the likely side products?

A2: The formation of multiple products is a common issue. Based on the reactants and reaction mechanism, several side reactions can occur.

  • N-Alkylation without Cyclization: The exocyclic amino group of the aminopyridine can be alkylated by ethyl bromopyruvate without the subsequent intramolecular cyclization to form the imidazo[1,2-a]pyridine ring. This results in an open-chain intermediate.

  • Formation of Regioisomers: While the substitution pattern of the starting aminopyridine directs the cyclization, trace amounts of other regioisomers could potentially form, especially if the reaction conditions are not optimal.

  • Hydrolysis of the Ester: If the reaction is run for an extended period, or if there is significant water present, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid.

  • Dimerization/Polymerization: Under harsh conditions, starting materials or reactive intermediates may undergo self-condensation or polymerization.

  • Over-bromination of Starting Material: The starting 2-amino-3-fluoro-5-bromopyridine could potentially be contaminated with a di-brominated species from its own synthesis, leading to an analogous impurity in the final product.

Q3: How can I minimize the formation of the N-alkylated intermediate and promote cyclization?

A3: The formation of the desired imidazo[1,2-a]pyridine ring is a result of a tandem N-alkylation and intramolecular condensation. To favor the cyclization over the formation of the stable N-alkylated intermediate, consider the following:

  • Temperature Control: The cyclization step is often promoted by heat. Running the reaction at reflux in a suitable solvent like ethanol is a common strategy.[1]

  • Choice of Base: A mild base is essential to neutralize the HBr formed during the reaction, which facilitates the intramolecular nucleophilic attack of the pyridine nitrogen.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol can facilitate the proton transfers involved in the cyclization.

Q4: My final product is difficult to purify. What purification strategies are recommended?

A4: Halogenated heterocyclic compounds can sometimes be challenging to purify due to their crystallinity and solubility properties.

  • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridine derivatives. A silica gel column with a gradient elution system of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If the crude product is obtained as a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an effective purification method.[1]

  • Acid-Base Extraction: If the main impurity is the hydrolyzed carboxylic acid, an acid-base extraction can be employed to separate it from the desired ester product.

Q5: The NMR spectrum of my product shows unexpected signals. How can I interpret them?

A5: Unexpected signals in the NMR spectrum can often be attributed to the side products mentioned in Q2.

  • Signals from N-alkylated Intermediate: Look for signals corresponding to an open-chain structure, which will lack the characteristic aromatic protons of the imidazo[1,2-a]pyridine ring system.

  • Signals from Hydrolyzed Product: The disappearance of the ethyl group signals (a quartet and a triplet) and the appearance of a broad singlet for a carboxylic acid proton (which may be exchangeable with D₂O) would indicate hydrolysis.

  • Impurity from Starting Material: Compare the NMR of your product with that of your starting aminopyridine to check for any unreacted starting material or impurities carried over.

Quantitative Data Summary

ParameterConditionExpected Impact on Desired Product YieldExpected Impact on N-Alkylated Side Product Formation
Temperature Too LowLower (Incomplete Cyclization)Higher
Optimal (e.g., Reflux)HigherLower
Too HighLower (Potential Decomposition)Lower
Base InsufficientLower (Incomplete Neutralization of HBr)Higher
Optimal (Stoichiometric)HigherLower
Excess Strong BaseLower (Potential for other side reactions)Variable
Reaction Time Too ShortLower (Incomplete Reaction)Higher
OptimalHigherLower
Too LongLower (Potential for hydrolysis/decomposition)Lower

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate.[1]

Materials:

  • 2-amino-3-fluoro-5-bromopyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous Ethanol

  • Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-fluoro-5-bromopyridine (1.0 eq).

  • Add anhydrous ethanol to dissolve the starting material.

  • To this solution, add sodium bicarbonate (1.0-1.2 eq).

  • Add ethyl bromopyruvate (1.0-1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting aminopyridine), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add water and extract with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants 2-amino-3-fluoro-5-bromopyridine 2-amino-3-fluoro-5-bromopyridine N-Alkylation 2-amino-3-fluoro-5-bromopyridine->N-Alkylation + Ethyl bromopyruvate (N-Alkylation) Ethyl bromopyruvate Ethyl bromopyruvate N-Alkylated_Intermediate N-Alkylated Intermediate (Side Product) Desired_Product This compound N-Alkylation->N-Alkylated_Intermediate Cyclization N-Alkylation->Cyclization Intramolecular Cyclization (Heat, Base) Cyclization->Desired_Product

Caption: Main reaction pathway and a key side reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Check_Completion->Incomplete No Complete Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time or Temperature Incomplete->Increase_Time_Temp Check_Purity Check Purity of Starting Materials Complete->Check_Purity Increase_Time_Temp->Check_Completion Impure_SM Impure Check_Purity->Impure_SM No Pure_SM Pure Check_Purity->Pure_SM Yes Purify_SM Purify Starting Materials Impure_SM->Purify_SM Optimize_Base Optimize Base (Type and Amount) Pure_SM->Optimize_Base Purify_SM->Start Purification Proceed to Purification Optimize_Base->Purification

Caption: Troubleshooting workflow for synthesis issues.

References

Optimization of reaction conditions for Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the derivatization of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate. The information is designed to address common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at the C6-bromo position.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing cross-coupling reactions on this compound?

A1: Researchers may encounter several challenges, including:

  • Low or no yield: This can be due to catalyst deactivation, inappropriate choice of reaction conditions (base, solvent, ligand), or poor quality of starting materials.[1]

  • Catalyst deactivation: The imidazo[1,2-a]pyridine core, being a nitrogen-rich heterocycle, can sometimes coordinate to the palladium catalyst and inhibit its activity.[2] The presence of oxygen can also lead to the formation of inactive palladium black.[1]

  • Side reactions: Common side reactions include hydrodehalogenation (replacement of the bromine with hydrogen) and homocoupling of the boronic acid (in Suzuki reactions).[3]

  • Difficulty in purification: The polarity of the imidazo[1,2-a]pyridine core can sometimes make chromatographic separation from byproducts and residual catalyst challenging.

Q2: How does the 8-fluoro substituent affect the reactivity of the 6-bromo position?

A2: The strongly electron-withdrawing nature of the fluorine atom at the 8-position is expected to increase the electrophilicity of the C6-bromo position. This generally makes the oxidative addition step in palladium-catalyzed cross-coupling reactions more favorable, potentially leading to faster reaction rates compared to non-fluorinated analogues.

Q3: Which palladium catalysts and ligands are recommended for derivatization of this substrate?

A3: The choice of catalyst and ligand is crucial and often substrate-dependent. For Suzuki-Miyaura couplings , Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) are commonly used.[2] For Buchwald-Hartwig aminations , bulky electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective in promoting the reaction.[3][4] For Sonogashira couplings , a combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[5][6]

Q4: What are suitable bases and solvents for these reactions?

A4:

  • Suzuki-Miyaura: A variety of bases can be used, with inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ being common.[7] The choice of solvent often involves a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water to facilitate the dissolution of both the organic substrate and the inorganic base.[8]

  • Buchwald-Hartwig: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.[9] Anhydrous aprotic solvents like toluene, dioxane, or THF are standard.[4]

  • Sonogashira: An organic amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to both neutralize the HX byproduct and act as a solvent or co-solvent.[10] Other solvents like DMF or THF can also be used.[10]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Possible Cause(s) Suggested Solution(s)
Low to No Yield 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Poor quality boronic acid. 4. Oxygen contamination.1. Use a fresh batch of palladium catalyst and ligand. Consider using a more robust pre-catalyst. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).[7] 3. Check the purity of the boronic acid; they can degrade over time. Consider converting it to a more stable boronate ester. 4. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[1]
Reaction Stalls 1. Catalyst deactivation (palladium black formation). 2. Insolubility of starting material or intermediates.1. Use a more robust ligand or a lower reaction temperature. 2. Try a different solvent system to improve solubility.[7]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Reaction temperature is too high.1. Rigorously exclude oxygen by degassing solvents and maintaining an inert atmosphere.[1] 2. Lower the reaction temperature.
Hydrodehalogenation of Starting Material 1. Presence of water or protic impurities. 2. Certain ligands or reaction conditions may favor this pathway.1. Use anhydrous solvents and reagents. 2. Screen different ligands and bases.
Buchwald-Hartwig Amination
Problem Possible Cause(s) Suggested Solution(s)
Low to No Yield 1. Inappropriate ligand for the specific amine. 2. Base is not strong enough or is sterically hindered. 3. Catalyst poisoning by the amine or substrate.1. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[3] 2. Use a stronger base like NaOtBu or LHMDS.[9] 3. Increase catalyst loading or use a more robust pre-catalyst.
Side Reaction: β-Hydride Elimination This can occur with amines bearing a β-hydrogen, leading to a hydrodehalogenated arene and an imine.[3]Use a ligand that promotes rapid reductive elimination over β-hydride elimination.
Difficulty Coupling Primary Amines or Ammonia These nucleophiles can bind strongly to the palladium center, inhibiting catalysis.[3]Use an ammonia equivalent such as benzophenone imine or a silylamide, followed by hydrolysis.[3]
Sonogashira Coupling
Problem Possible Cause(s) Suggested Solution(s)
Low to No Yield 1. Inactive palladium or copper catalyst. 2. Insufficiently strong base.1. Use fresh catalysts. Ensure the copper(I) source has not been oxidized. 2. Ensure an adequate amount of amine base (e.g., Et₃N, DIPEA) is used.[10]
Homocoupling of the Alkyne (Glaser Coupling) 1. Presence of oxygen. 2. High concentration of copper catalyst.1. Thoroughly degas all solvents and maintain an inert atmosphere.[5] 2. Reduce the amount of copper(I) co-catalyst.
Reaction is Sluggish The C-Br bond may not be sufficiently reactive under standard conditions.Increase the reaction temperature or consider using a more active palladium catalyst/ligand system.

Data Presentation: Representative Reaction Conditions

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ParameterConditionReference
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ (1-5 mol%)[2][11]
Ligand SPhos, XPhos, PPh₃ (2-10 mol%)[2]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)[2][7]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂O[2][8]
Temperature 80-110 °C[8]
Atmosphere Inert (Argon or Nitrogen)[8]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

ParameterConditionReference
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)[9]
Ligand XPhos, RuPhos, BrettPhos, dppf (2-10 mol%)[3][9]
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.2-2 equivalents)[9]
Solvent Toluene, Dioxane, THF (anhydrous)[4]
Temperature 80-110 °C[9]
Atmosphere Inert (Argon or Nitrogen)[3]

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides

ParameterConditionReference
Palladium Source Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-5 mol%)[6][10]
Copper Co-catalyst CuI (1-10 mol%)[10]
Ligand (if needed) PPh₃[10]
Base Et₃N, DIPEA[10]
Solvent DMF, THF, or neat amine base[10]
Temperature Room Temperature to 100 °C[10]
Atmosphere Inert (Argon or Nitrogen)[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[8]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).[2][8]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To a dry, oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Add the base (e.g., NaOtBu, 1.4 eq.).

  • Seal the vessel with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene, followed by this compound (1.0 eq.) and the desired amine (1.2 eq.).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • To a dry reaction vessel, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (1-5 mol%).[10]

  • Seal the vessel with a septum, and evacuate and backfill with argon three times.

  • Add a degassed solvent such as DMF or THF, followed by the amine base (e.g., Et₃N, 2-3 eq.).[10]

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise.

  • Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) until completion, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization

Derivatization_Workflow cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_analysis Analysis & Optimization cluster_end Outcome start Ethyl 6-bromo-8-fluoro- imidazo[1,2-a]pyridine-2-carboxylate suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acid) start->suzuki Select Reaction buchwald Buchwald-Hartwig (Amine) start->buchwald Select Reaction sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira Select Reaction monitor Reaction Monitoring (TLC, LC-MS) suzuki->monitor buchwald->monitor sonogashira->monitor analysis Yield & Purity Analysis monitor->analysis optimize Optimize Conditions (Catalyst, Ligand, Base, Solvent, Temp.) analysis->optimize Unsatisfactory product Purified C6-Derivatized Product analysis->product Satisfactory troubleshoot Troubleshoot (Low Yield, Side Reactions) analysis->troubleshoot Problematic optimize->suzuki Re-run optimize->buchwald Re-run optimize->sonogashira Re-run troubleshoot->optimize

Caption: Workflow for the optimization of reaction conditions for derivatization.

References

Technical Support Center: Overcoming Poor Solubility of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a heterocyclic organic compound. Based on its structure, which includes a fused aromatic system, a bromine atom, and an ethyl ester group, it is predicted to have low aqueous solubility and be more soluble in organic solvents.

Q2: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous assay buffer?

This is a common phenomenon known as kinetic versus thermodynamic solubility. Your stock solution in a strong organic solvent like dimethyl sulfoxide (DMSO) may be stable at a high concentration. However, when this is diluted into an aqueous buffer, the compound's concentration may exceed its thermodynamic solubility limit in the final solvent mixture, leading to precipitation.

Q3: What are the primary strategies to improve the solubility of this compound in my assay?

Several methods can be employed to enhance the aqueous solubility of poorly soluble compounds. The most common approaches for in vitro assays include the use of co-solvents, cyclodextrins, surfactants, and pH adjustment. The optimal method will depend on the specific assay conditions and the compound's physicochemical properties.

Q4: Will modifying the formulation to improve solubility affect the biological activity of the compound?

It is possible. The excipients used to enhance solubility, such as co-solvents or surfactants, can sometimes interact with the biological system or the compound itself, potentially altering its activity. Therefore, it is crucial to include appropriate vehicle controls in your experiments to assess any effects of the formulation on the assay.

Troubleshooting Guide

Should you encounter precipitation or suspect poor solubility of this compound during your experiments, follow this troubleshooting guide.

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Caption: A decision-making workflow for troubleshooting solubility issues.

Data Presentation

Due to the limited publicly available experimental data for the exact solubility of this compound, the following table provides estimated solubility values based on the physicochemical properties of structurally similar imidazopyridine derivatives. These values should be considered as a starting point and must be experimentally verified.

SolventEstimated Solubility (µg/mL)Notes
Aqueous Buffer (pH 7.4) < 1Expected to be very poorly soluble in aqueous media.
DMSO > 10,000Generally high solubility is expected in neat DMSO.
Ethanol 100 - 1,000Moderate solubility is anticipated.
Methanol 100 - 1,000Similar to ethanol, moderate solubility is expected.
Acetonitrile 50 - 500Lower to moderate solubility is predicted.
Aqueous Buffer + 5% DMSO 10 - 50Kinetic solubility is likely to be in this range.
Aqueous Buffer + 1% HP-β-CD 50 - 200Cyclodextrins are expected to significantly enhance solubility.

Experimental Protocols

Below are detailed protocols for key experiments related to determining and enhancing the solubility of this compound.

Protocol 1: Determination of Kinetic Solubility using Nephelometry

This protocol provides a high-throughput method to assess the kinetic solubility of the compound.[1]

Materials:

  • This compound

  • DMSO (Anhydrous)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 384-well microplates

  • Nephelometer

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 384-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

  • Addition to Aqueous Buffer: To a new 384-well plate, add 98 µL of PBS to each well.

  • Compound Addition: Transfer 2 µL of each concentration from the DMSO serial dilution plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 2%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the light scattering of each well using a nephelometer.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The kinetic solubility is the concentration at which a sharp increase in light scattering is observed, indicating precipitation.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol details the use of a cyclodextrin to improve the aqueous solubility of the compound for cell-based assays.[2]

Materials:

  • This compound

  • DMSO (Anhydrous)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Cell culture medium or desired aqueous buffer

  • Vortex mixer

Procedure:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 100 mM).

  • Prepare Compound Stock: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 50 mM).

  • Complexation:

    • Take a specific volume of the HP-β-CD solution.

    • While vigorously vortexing the HP-β-CD solution, slowly add the compound stock solution dropwise to achieve the desired final concentration. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.5%).

  • Equilibration: Allow the mixture to equilibrate at room temperature for at least 1 hour with continuous mixing.

  • Filtration (Optional but Recommended): To remove any undissolved compound, filter the solution through a 0.22 µm syringe filter.

  • Use in Assay: The resulting clear solution can be used in the assay. Remember to include a vehicle control containing the same concentration of HP-β-CD and DMSO.

Signaling Pathway Diagrams

Imidazopyridine derivatives have been reported to modulate various signaling pathways involved in cell growth, proliferation, and inflammation. Below are diagrams of two such pathways that may be relevant to the mechanism of action of this compound.

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Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by the compound.

G

Caption: Potential inhibition of the STAT3/NF-κB pathway by the compound.

References

Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate?

A1: While specific data is unavailable, based on the general stability of related compounds, the following storage conditions are recommended to ensure the long-term integrity of the compound.

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life is not definitively established. However, when stored under the recommended conditions (cool, dry, dark, and inert atmosphere), the compound is expected to be stable for months to years. It is best practice to re-analyze the compound for purity if it has been in storage for an extended period or if you suspect degradation.

Q3: Is this compound sensitive to light?

A3: Imidazo[1,2-a]pyridine derivatives can be light-sensitive. It is highly recommended to store the compound in an amber or opaque vial to protect it from light.

Q4: Is the compound sensitive to moisture or air?

A4: Like many organic compounds, it is prudent to protect it from moisture and air to prevent potential hydrolysis of the ester group or other unforeseen reactions. Storing under an inert atmosphere such as argon or nitrogen is recommended.

Q5: What are the potential degradation pathways for this compound?

A5: Potential degradation pathways for this compound could include hydrolysis of the ethyl ester to the corresponding carboxylic acid, photodecomposition, and potential reactions at the imidazo[1,2-a]pyridine core under harsh conditions (e.g., strong acids or bases, high temperatures).

Stability and Storage Summary

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation and slow down potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation and reaction with atmospheric moisture.
Light Protect from light (Amber vial)Imidazo[1,2-a]pyridine core can be photosensitive.
Moisture Store in a dry environmentTo prevent hydrolysis of the ethyl ester functionality.
Container Tightly sealed, appropriate chemical-resistant containerTo prevent contamination and exposure to air/moisture.

Factors Affecting Stability

cluster_factors cluster_degradation Stability Stability of Ethyl 6-bromo-8-fluoro- imidazo[1,2-a]pyridine-2-carboxylate Factors Environmental Factors Stability->Factors Degradation Potential Degradation Pathways Stability->Degradation Temperature Temperature Factors->Temperature Light Light Exposure Factors->Light Moisture Moisture/Humidity Factors->Moisture Oxygen Atmospheric Oxygen Factors->Oxygen Hydrolysis Ester Hydrolysis Degradation->Hydrolysis Photodecomposition Photodecomposition Degradation->Photodecomposition Oxidation Oxidation Degradation->Oxidation Temperature->Degradation Accelerates Light->Photodecomposition Induces Moisture->Hydrolysis Causes Oxygen->Oxidation Promotes

Caption: Factors influencing the stability of the compound.

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and use of this compound in a research setting.

Q1: My experimental results are inconsistent. Could the compound have degraded?

A1: Inconsistent results can be a sign of compound degradation.

  • Check Storage Conditions: Verify that the compound has been stored according to the recommendations (cool, dry, dark, inert atmosphere).

  • Visual Inspection: Look for any changes in the physical appearance of the compound (e.g., color change, clumping).

  • Purity Analysis: Re-analyze the purity of your sample using techniques like HPLC, LC-MS, or NMR to check for the presence of impurities or degradation products. A common degradation product to look for would be the hydrolyzed carboxylic acid.

Q2: I am observing a new, more polar spot on my TLC plate that wasn't there before. What could it be?

A2: A more polar spot could indicate the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is more likely if the compound has been exposed to moisture or acidic/basic conditions. To confirm, you can attempt to isolate the impurity and characterize it by mass spectrometry or NMR.

Q3: The compound has changed color. Is it still usable?

A3: A color change often indicates some level of decomposition. While the compound might still contain the desired material, the purity is compromised. It is strongly recommended to re-purify the compound before use. If purification is not feasible, the results obtained using this material may not be reliable.

Q4: How should I handle the compound to minimize degradation during an experiment?

A4:

  • Minimize Exposure: Only take out the amount of compound needed for your experiment to avoid exposing the entire stock to ambient conditions repeatedly.

  • Inert Atmosphere: If your reaction is sensitive, handle the solid and prepare solutions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Protect from Light: Use amber glassware or cover your reaction vessel with aluminum foil if the reaction is run over an extended period.

  • Solvent Purity: Use dry, high-purity solvents to avoid introducing water or other reactive impurities.

Troubleshooting Workflow

Start Inconsistent Experimental Results CheckStorage Verify Storage Conditions (Cool, Dry, Dark, Inert) Start->CheckStorage PurityAnalysis Perform Purity Analysis (HPLC, LC-MS, NMR) CheckStorage->PurityAnalysis Storage OK Discard Discard and Obtain New Stock CheckStorage->Discard Improper Storage DegradationConfirmed Degradation Confirmed PurityAnalysis->DegradationConfirmed Impurities Found NoDegradation No Degradation Detected PurityAnalysis->NoDegradation Compound is Pure Purify Purify Compound DegradationConfirmed->Purify Purification Feasible DegradationConfirmed->Discard Purification Not Feasible CheckProtocol Review Experimental Protocol (Reagents, Solvents, Conditions) NoDegradation->CheckProtocol

Troubleshooting inconsistent results with Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and handling of this compound. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: The primary recommended starting materials are 2-amino-5-bromo-3-fluoropyridine and ethyl bromopyruvate. The quality and purity of these reagents are critical for a successful reaction and can significantly impact the yield and purity of the final product.

Q2: What is the general reaction mechanism for the synthesis?

A2: The synthesis proceeds via a condensation reaction. The initial step involves the nucleophilic attack of the pyridine nitrogen of 2-amino-5-bromo-3-fluoropyridine on the α-carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the imidazo[1,2-a]pyridine ring system.

Q3: What are the typical solvents and bases used in this synthesis?

A3: Common solvents for this type of reaction include ethanol, methanol, and dioxane. The reaction can be run with or without a base. When a base is used, sodium bicarbonate is a common choice to neutralize the hydrogen bromide formed during the reaction.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Inconsistent or low yields are a common challenge. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Impure Starting Materials Ensure the purity of 2-amino-5-bromo-3-fluoropyridine and ethyl bromopyruvate using techniques like NMR or GC-MS before starting the reaction.
Suboptimal Reaction Temperature The reaction is typically performed at reflux. Ensure the reaction mixture reaches and maintains the appropriate reflux temperature of the chosen solvent.
Incorrect Solvent The choice of solvent can influence reaction rates. Ethanol is a commonly used and effective solvent for this cyclization.[1]
Insufficient Reaction Time Monitor the reaction progress using TLC. The reaction may require several hours to reach completion. A patent for a similar synthesis suggests reaction times can extend up to 24 hours.[2]
Inadequate Mixing Ensure efficient stirring of the reaction mixture to promote contact between reactants.
Presence of Water While some related syntheses are performed in aqueous media, for this specific reaction, anhydrous conditions are generally preferred to avoid potential side reactions. Ensure all glassware is properly dried.
Issue 2: Formation of Multiple Products or Impurities

The presence of side products can complicate purification and reduce the yield of the desired compound.

Potential Cause Recommended Solution
Side Reactions of Ethyl Bromopyruvate Ethyl bromopyruvate can undergo self-condensation or decomposition. Use it as the limiting reagent or add it slowly to the reaction mixture.
Formation of Regioisomers While the cyclization is generally regioselective, the formation of other isomers is possible, especially with substituted aminopyridines. Optimize reaction conditions (temperature, solvent) to favor the desired isomer.
Decomposition of the Product The imidazo[1,2-a]pyridine core can be sensitive to prolonged heating or harsh acidic/basic conditions. Minimize reaction time once the starting material is consumed and use mild conditions for work-up.
Oxidation of 2-aminopyridine In the presence of certain reagents or air at high temperatures, the 2-aminopyridine starting material can be susceptible to oxidation, leading to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Issue 3: Difficulty in Product Purification

Purification of halogenated heterocyclic compounds can be challenging due to their physical properties.

Potential Cause Recommended Solution
Similar Polarity of Product and Impurities Use column chromatography with a carefully selected eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate the product from impurities.
Product Crystallization Issues If the product is an oil or does not crystallize easily, try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexane). Seeding with a small crystal of the pure product can also induce crystallization.
Residual Starting Materials If starting materials are present after the reaction, an aqueous wash with a dilute acid (to remove unreacted 2-amino-5-bromo-3-fluoropyridine) or a dilute base (to remove acidic byproducts) during the work-up can be beneficial.
Colored Impurities Treatment of the crude product solution with activated charcoal can sometimes help in removing colored impurities before crystallization or column chromatography.

Experimental Protocols

A general protocol for the synthesis of a related compound, Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, is provided below. This can be adapted for the synthesis of the 8-fluoro derivative.

Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

A mixture of 2-amino-5-bromopyridine (1 equivalent), ethyl bromopyruvate (1.1 equivalents), and sodium bicarbonate (1.1 equivalents) in ethanol is stirred at reflux. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting inconsistent results in the synthesis of this compound.

TroubleshootingWorkflow start Inconsistent Results check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No reagents Verify Starting Material Purity check_yield->reagents Yes side_reactions Investigate Side Reactions (e.g., Regioisomers) check_purity->side_reactions Yes success Consistent Results check_purity->success No conditions Optimize Reaction Conditions (Temp, Time, Solvent) reagents->conditions conditions->success purification Optimize Purification Method (Chromatography, Recrystallization) side_reactions->purification purification->success

Caption: Troubleshooting workflow for synthesis.

General Synthetic Pathway

This diagram outlines the general synthetic route to this compound.

SyntheticPathway aminopyridine 2-amino-5-bromo-3-fluoropyridine conditions Solvent (e.g., Ethanol) Base (e.g., NaHCO3, optional) Reflux aminopyridine->conditions bromopyruvate Ethyl bromopyruvate bromopyruvate->conditions product This compound conditions->product + H2O + HBr

Caption: General synthetic pathway.

References

Technical Support Center: HPLC Analysis of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC method development and analysis of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate.

Frequently Asked Questions (FAQs)

1. What is a good starting point for HPLC method development for this compound?

A good starting point for method development is reverse-phase HPLC. Due to the heterocyclic nature of the imidazo[1,2-a]pyridine core, the compound is expected to have a degree of polarity.

Recommended Starting Conditions:

ParameterRecommendation
Column C18 (e.g., J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water or 10mM Ammonium Acetate buffer
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a gradient from 30% to 90% Mobile Phase B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C - 30 °C
Detection (UV) Diode Array Detector (DAD) at approximately 220 nm or 275 nm
Injection Volume 5 - 20 µL

This gradient will help to determine the approximate elution time of the analyte and any impurities. The method can then be optimized to an isocratic or a more refined gradient method for better resolution and shorter run times.

2. How should I prepare my sample and standard solutions?

Accurate and consistent sample preparation is crucial for reliable results.

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 70:30 v/v), in a 100 mL volumetric flask.[1]

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilute to the mark with the same solvent to achieve a stock solution of 100 µg/mL.

  • Perform serial dilutions from the stock solution to prepare working standards for linearity and quantification.

Sample Solution Preparation:

  • Accurately weigh a quantity of the sample expected to contain about 10 mg of the analyte.

  • Follow the same dissolution and dilution procedure as for the standard solution.

  • Filter the final solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and system.

3. What are some common challenges when analyzing imidazo[1,2-a]pyridine derivatives by HPLC?

Researchers may encounter several challenges when analyzing these types of compounds:

  • Poor Peak Shape (Tailing): As basic compounds, imidazo[1,2-a]pyridines can interact with residual acidic silanol groups on the silica-based column packing, leading to peak tailing. Using a mobile phase with a low pH (e.g., with formic acid) can help to suppress this interaction by protonating the basic analyte.

  • Hydrophilicity: Some derivatives can be quite polar, leading to poor retention on traditional C18 columns.[2] In such cases, using a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase) or employing HILIC (Hydrophilic Interaction Liquid Chromatography) might be beneficial.[3]

  • Isomer Separation: Positional isomers of substituted pyridines can have very similar properties, making their separation challenging.[4] Method optimization, including changes in mobile phase composition, pH, and column type, may be necessary to achieve baseline resolution.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your HPLC analysis.

Problem: Poor Peak Shape (Tailing or Fronting)

G start Poor Peak Shape (Tailing/Fronting) cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 sol1 sol1 cause1->sol1 sol2 sol2 cause2->sol2 sol3 sol3 cause3->sol3 sol4 sol4 cause4->sol4

Detailed Steps:

  • Assess Secondary Interactions: Peak tailing for basic compounds like this compound is often due to interaction with silanol groups on the column.[5] Lowering the mobile phase pH with an additive like formic or trifluoroacetic acid can protonate the analyte and minimize these interactions.

  • Check for Overload: Inject a dilution of your sample (e.g., 1:10). If the peak shape improves, you are likely overloading the column. Reduce the concentration of your sample or the injection volume.[5]

  • Verify Solvent Compatibility: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[6]

  • Evaluate Column Health: If the issue persists, the column itself may be degraded or contaminated. Try flushing the column with a strong solvent. If performance does not improve, consider replacing the column. Using a guard column can help extend the life of your analytical column.[7][8]

Problem: Retention Time Drifting or Unstable

G start Unstable Retention Times q1 Is the column equilibrated? start->q1 q2 Is the mobile phase fresh and degassed? q1->q2 Yes sol1 Increase equilibration time between injections. q1->sol1 No q3 Is the column temperature stable? q2->q3 Yes sol2 Prepare fresh mobile phase and degas thoroughly. q2->sol2 No q4 Are there leaks in the system? q3->q4 Yes sol3 Use a column oven for temperature control. q3->sol3 No sol4 Check fittings and pump seals for leaks. q4->sol4 Yes

Detailed Steps:

  • Ensure Proper Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A drifting baseline is often a sign of an unequilibrated column.[9]

  • Check Mobile Phase: The composition of the mobile phase can change over time due to the evaporation of more volatile components. Always use freshly prepared mobile phase.[9] Ensure the mobile phase is properly degassed, as air bubbles can cause pressure fluctuations and affect retention times.[9]

  • Control Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven is highly recommended to maintain a stable temperature.[9][10]

  • Inspect for Leaks: A leak in the system will cause a drop in pressure and an increase in retention times. Carefully inspect all fittings and pump seals for any signs of leakage.[7]

Problem: No Peak or Very Small Peak Detected

Initial Checks:

Check PointAction
Sample Preparation Verify that the sample was prepared correctly and at the expected concentration.
Injection Ensure the autosampler is functioning correctly and the injection volume is appropriate.
Detector Settings Confirm the detector is on and set to the correct wavelength. Check the lamp status.
System Flow Check for any blockages or leaks in the system that might prevent the sample from reaching the detector.

Experimental Protocol: Verifying System Performance

  • Prepare a Known Standard: Prepare a fresh standard of this compound at a concentration of approximately 10 µg/mL.

  • Direct Injection (if possible): If your system allows, perform a direct injection of the standard to bypass the column and confirm that the detector is responding.

  • System Suitability Test: Inject the standard onto the column using the established method. The absence of a peak would strongly suggest a problem with the sample, the injection process, or a major system failure (e.g., a complete blockage).

This structured approach should help researchers and drug development professionals efficiently troubleshoot common issues encountered during the HPLC analysis of this compound, leading to more robust and reliable analytical methods.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate. The information is designed to address specific issues that may be encountered during laboratory-scale experiments and scale-up efforts.

Experimental Workflow

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, 2-amino-5-bromo-3-fluoropyridine, followed by a cyclization reaction with ethyl bromopyruvate.

cluster_0 Step 1: Synthesis of 2-amino-5-bromo-3-fluoropyridine cluster_1 Step 2: Synthesis of this compound A 2-Amino-3-fluoropyridine D Reaction (Bromination) A->D B Brominating Agent (e.g., NBS, Br2) B->D C Solvent (e.g., Acetonitrile, DMF) C->D E Work-up & Purification D->E Crude Product F 2-amino-5-bromo-3-fluoropyridine E->F Purified Intermediate G 2-amino-5-bromo-3-fluoropyridine K Reaction (Cyclization) G->K H Ethyl Bromopyruvate H->K I Base (e.g., NaHCO3) I->K J Solvent (e.g., Ethanol, Acetonitrile) J->K L Work-up & Purification K->L Crude Product M Final Product L->M Purified Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-amino-5-bromo-3-fluoropyridine

This procedure is based on the bromination of 2-amino-3-fluoropyridine.

Materials:

  • 2-amino-3-fluoropyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 2-amino-3-fluoropyridine (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of this compound

This procedure outlines the cyclization of the intermediate with ethyl bromopyruvate.[1]

Materials:

  • 2-amino-5-bromo-3-fluoropyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Hexanes

Procedure:

  • To a solution of 2-amino-5-bromo-3-fluoropyridine (1.0 eq) in ethanol, add sodium bicarbonate (1.1 eq).

  • Add ethyl bromopyruvate (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for the synthesis. Please note that actual results may vary depending on the specific reaction conditions and scale.

Table 1: Reaction Parameters for the Synthesis of 2-amino-5-bromo-3-fluoropyridine

ParameterValue
Reactant Ratio (2-amino-3-fluoropyridine:NBS)1 : 1.05
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Typical Yield70 - 85%
Purity (post-purification)>98%

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValue
Reactant Ratio (Aminopyridine:Ethyl Bromopyruvate:Base)1 : 1.1 : 1.1
Reaction TemperatureReflux (approx. 78 °C in Ethanol)
Reaction Time4 - 6 hours
Typical Yield65 - 80%
Purity (post-purification)>99%

Troubleshooting and FAQs

This section addresses common issues that may arise during the synthesis and scale-up.

Step 1: Synthesis of 2-amino-5-bromo-3-fluoropyridine

Q1: The bromination reaction is sluggish or incomplete.

  • A1: Check the quality of the NBS. N-Bromosuccinimide can decompose over time. Use freshly opened or recrystallized NBS for best results.

  • A2: Increase the reaction temperature. While the initial addition is done at 0 °C to control exothermicity, the reaction may require warming to room temperature or slightly above to proceed to completion.

  • A3: Consider an alternative brominating agent. If NBS is ineffective, bromine in acetic acid can be used, but this requires more stringent handling precautions due to its corrosive and toxic nature.

Q2: Multiple brominated products are observed.

  • A2: Control the stoichiometry of NBS. Adding a significant excess of NBS can lead to the formation of di-brominated byproducts. Ensure accurate measurement of the reagents.

  • A3: Maintain a low reaction temperature during NBS addition. This helps to improve the regioselectivity of the bromination.

Q3: Purification by column chromatography is difficult.

  • A3: Optimize the solvent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) should provide good separation.

  • A4: Consider a different purification method. If the product is a solid, recrystallization from a suitable solvent pair might be an effective alternative to chromatography.

Step 2: Synthesis of this compound

Q1: The cyclization reaction does not go to completion.

  • A1: Ensure the base is sufficiently fine and well-dispersed. Sodium bicarbonate is a solid base, and its surface area can affect the reaction rate. Grinding the NaHCO₃ before use can be beneficial.

  • A2: Increase the reaction temperature or time. If refluxing in ethanol is insufficient, a higher boiling point solvent like acetonitrile could be considered. However, this may also lead to more side products.

  • A3: Check the quality of ethyl bromopyruvate. This reagent can degrade upon storage. Using freshly distilled or purchased material is recommended.

Q2: A dark-colored reaction mixture and significant byproduct formation are observed.

  • A2: This can be due to the decomposition of ethyl bromopyruvate at high temperatures. Ensure the reflux temperature is not excessively high.

  • A3: Consider using a milder base. While sodium bicarbonate is standard, a weaker organic base like triethylamine could be tested, although it may require longer reaction times.

Q3: The final product is difficult to purify.

  • A3: Recrystallization is often the most effective method for purifying the final product on a larger scale. Experiment with different solvent systems (e.g., ethanol, ethyl acetate, or mixtures with water or hexanes) to find the optimal conditions.

  • A4: If column chromatography is necessary, ensure the silica gel is not acidic. The product can be sensitive to acid, leading to degradation on the column. Using silica gel that has been neutralized with a small amount of triethylamine in the eluent can mitigate this issue.

Logical Relationships in Troubleshooting

cluster_0 Problem: Incomplete Reaction cluster_1 Problem: Low Yield/Purity A Incomplete Reaction B Check Reagent Quality (NBS, Ethyl Bromopyruvate) A->B C Increase Temperature/Time A->C D Optimize Base/Solvent A->D E Successful Reaction B->E C->E D->E F Low Yield / Purity G Control Stoichiometry F->G H Optimize Purification (Column/Recrystallization) F->H I Control Temperature F->I J High Yield & Purity G->J H->J I->J

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Production of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Potential Cause Recommended Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure the reagents are of high purity and used in the correct stoichiometric ratios.
Suboptimal Reaction Temperature The reaction between 2-amino-5-bromo-3-fluoropyridine and ethyl bromopyruvate is typically conducted at reflux.[1] Ensure the reaction mixture reaches and maintains the appropriate reflux temperature of the chosen solvent (e.g., ethanol).
Inefficient Base Sodium bicarbonate is a commonly used base.[1] If the reaction is sluggish, consider using a slightly stronger inorganic base like potassium carbonate or an organic base such as triethylamine. However, be aware that stronger bases may promote side reactions.
Poor Quality Starting Materials Verify the purity of 2-amino-5-bromo-3-fluoropyridine and ethyl bromopyruvate using techniques like NMR or GC-MS. Impurities in starting materials can inhibit the reaction or lead to unwanted byproducts.
Product Loss During Work-up/Purification Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to prevent the product from partitioning into the aqueous layer. Use an appropriate solvent system for chromatography to achieve good separation without excessive product loss.

Issue 2: Presence of Significant Impurities in the Final Product

Observed Impurity (by HPLC/MS) Potential Source Mitigation Strategy
Unreacted 2-amino-5-bromo-3-fluoropyridine Incomplete reaction; incorrect stoichiometry.Ensure ethyl bromopyruvate is used in a slight excess (e.g., 1.1 equivalents). Monitor the reaction to completion by TLC or HPLC.
Unreacted Ethyl Bromopyruvate Use of a large excess; incomplete reaction.Use a minimal excess of ethyl bromopyruvate. Quench the reaction with a suitable reagent if necessary. Can be removed during aqueous work-up and purification.
Regioisomeric Impurity (e.g., Ethyl 6-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate) Non-regioselective reaction of a different aminopyridine isomer.Ensure the starting aminopyridine is the correct, pure isomer (2-amino-5-bromo-3-fluoropyridine).
Dimerization/Polymerization Products Side reactions promoted by excessive heat or prolonged reaction times.Maintain a controlled reaction temperature and monitor the reaction to avoid unnecessarily long heating periods.
Hydrolyzed Product (6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid) Presence of water and base during reaction or work-up.Use anhydrous solvents and reagents. Perform the work-up under neutral or slightly acidic conditions if the ester is sensitive to base-catalyzed hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the condensation reaction between 2-amino-5-bromo-3-fluoropyridine and an ethyl pyruvate derivative, such as ethyl bromopyruvate. This reaction, a variation of the Tschitschibabin reaction, typically proceeds by heating the reactants in a suitable solvent with a mild base.[1][2]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials and the product. The disappearance of the limiting reagent (typically the aminopyridine) indicates the reaction is nearing completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What are the critical parameters to control to minimize impurity formation?

A3: The critical parameters include:

  • Purity of Starting Materials: Use high-purity 2-amino-5-bromo-3-fluoropyridine and ethyl bromopyruvate.

  • Reaction Temperature: Maintain a consistent reflux temperature. Overheating can lead to the formation of degradation products and polymers.

  • Stoichiometry: A slight excess of ethyl bromopyruvate can help drive the reaction to completion, but a large excess can lead to purification challenges.

  • Choice of Base: A mild base like sodium bicarbonate is generally sufficient and minimizes base-catalyzed side reactions.[1]

Q4: What is the recommended method for purifying the crude product?

A4: After the initial work-up involving extraction and washing, the crude product can be purified by recrystallization or column chromatography.

  • Recrystallization: Ethanol or a mixture of ethyl acetate and hexane is often a good choice for recrystallizing imidazo[1,2-a]pyridine derivatives.[1]

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography using a gradient of ethyl acetate in hexane is a standard method for separating the product from impurities.[3]

Q5: Which analytical techniques are best for identifying and quantifying impurities?

A5: A combination of techniques is recommended:

  • HPLC: Ideal for separating and quantifying impurities. A reverse-phase C18 column with a gradient of acetonitrile and water is a common starting point.[4]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is powerful for identifying the molecular weights of impurities, which aids in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and can help identify the structures of major impurities if they are isolated.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on analogous preparations of similar compounds.[1]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-bromo-3-fluoropyridine (1.0 eq).

  • Add anhydrous ethanol as the solvent.

  • Add sodium bicarbonate (1.2 eq).

  • While stirring, add ethyl bromopyruvate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Visualizations

Synthesis_Pathway A 2-amino-5-bromo- 3-fluoropyridine C Intermediate Adduct A->C + B Ethyl bromopyruvate B->C  NaHCO3, Ethanol  Reflux D Ethyl 6-bromo-8-fluoroimidazo [1,2-a]pyridine-2-carboxylate C->D - H2O, - HBr

Caption: Synthetic pathway for this compound.

Impurity_Formation Start Starting Materials (2-amino-5-bromo-3-fluoropyridine, Ethyl bromopyruvate) Reaction Reaction Conditions (Solvent, Base, Temp.) Start->Reaction Desired_Product Desired Product Reaction->Desired_Product Impurity_SM Unreacted Starting Materials Reaction->Impurity_SM Incomplete Reaction Impurity_Side Side Products (e.g., Dimers) Reaction->Impurity_Side Suboptimal Conditions Impurity_Deg Degradation Products (e.g., Hydrolysis) Desired_Product->Impurity_Deg Harsh Work-up

Caption: Logical relationships in impurity formation during synthesis.

Troubleshooting_Workflow Start Experiment Start Analysis Analyze Crude Product (HPLC, LC-MS) Start->Analysis Check_Purity Purity Acceptable? Analysis->Check_Purity Purify Purification (Recrystallization/ Chromatography) Check_Purity->Purify Yes Identify_Impurity Identify Major Impurity Check_Purity->Identify_Impurity No End Final Product Purify->End Adjust_Params Adjust Reaction Parameters (Temp, Time, Reagents) Identify_Impurity->Adjust_Params Adjust_Params->Start Re-run Experiment

Caption: Troubleshooting workflow for optimizing product purity.

References

Validation & Comparative

A Comparative Analysis of the Kinase Inhibitory Profile of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate and Other Notable Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase inhibitory activity of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate against a panel of well-characterized kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibitory profile of this compound, this guide utilizes data for a structurally related imidazo[1,2-a]pyridine derivative, herein referred to as Imidazo-Compound X, as a representative proxy. The information is intended to provide a reference framework for researchers engaged in the discovery and development of novel kinase inhibitors.

Introduction to Imidazo[1,2-a]pyridines in Kinase Inhibition

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Derivatives of this scaffold have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[2] The structural versatility of the imidazo[1,2-a]pyridine core allows for fine-tuning of inhibitory potency and selectivity against specific kinases.

Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Imidazo-Compound X and three well-established kinase inhibitors—Staurosporine, Dasatinib, and Gefitinib—against a selection of kinases. The data is compiled from various scientific publications and databases. It is important to note that IC50 values can vary depending on the specific assay conditions.

Kinase TargetImidazo-Compound X (Proxy) IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)Gefitinib IC50 (nM)
ABL1 Data not available100.9[3]<1[4][5]>10,000
SRC Data not available60.5[4]>10,000
EGFR Data not availableData not available30[4]2-37[3]
PKCα Data not available3Data not availableData not available
PKA Data not available7[6]Data not availableData not available
CaM Kinase II Data not available20Data not availableData not available

Note: The IC50 values for Imidazo-Compound X are based on a representative, structurally similar compound from the imidazo[1,2-a]pyridine class. Direct experimental data for this compound is not currently available in the public domain.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the characterization of small molecule inhibitors. A widely used method is the in vitro kinase assay, which measures the enzymatic activity of a purified kinase in the presence of an inhibitor. The ADP-Glo™ Kinase Assay is a common example of such a method.[7][8]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol outlines the general steps for determining the IC50 value of a test compound against a specific kinase using the ADP-Glo™ Kinase Assay.

1. Reagent Preparation:

  • Prepare the kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Reconstitute the kinase enzyme and the substrate in the kinase buffer to the desired concentrations.

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, typically DMSO.

  • Prepare serial dilutions of the test compound in the kinase buffer.

  • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[9]

2. Kinase Reaction:

  • Add the kinase, substrate, and test compound dilutions to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

3. ADP Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

4. Data Analysis:

  • Measure the luminescence of each well using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

To visually represent the context of kinase inhibition and the experimental process, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Inhibitor Kinase Inhibitor (e.g., Imidazo[1,2-a]pyridine) Inhibitor->Receptor Inhibitor->Raf Inhibitor->PI3K

Caption: A simplified diagram of common signaling pathways regulated by receptor tyrosine kinases, which are frequent targets of imidazo[1,2-a]pyridine-based inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Reaction Incubate Kinase, Substrate, ATP, and Inhibitor Reagents->Reaction Depletion Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Reaction->Depletion Detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Depletion->Detection Measure Measure Luminescence Detection->Measure Plot Plot Luminescence vs. Inhibitor Concentration Measure->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: A flowchart illustrating the key steps of an in vitro kinase inhibition assay using the ADP-Glo™ methodology.

References

A Comparative Guide to the Structure-Activity Relationship of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate analogs, with a focus on their potential as kinase inhibitors in cancer therapy. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows, this document aims to facilitate further research and development in this promising area.

Introduction to Imidazo[1,2-a]pyridines and Their Therapeutic Potential

Imidazo[1,2-a]pyridine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Their mechanism of action often involves the inhibition of key cellular signaling pathways that are dysregulated in various diseases.[1] In the context of cancer, these compounds have shown significant potential by targeting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[2] The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, owing to the strategic placement of functional groups that can be readily modified to optimize potency and selectivity.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the this compound core have provided valuable insights into the structural requirements for potent kinase inhibition. The following sections summarize the key SAR findings based on available literature.

Modifications at the 2-Position (Ethyl Carboxylate Group)

The ethyl carboxylate moiety at the 2-position of the imidazo[1,2-a]pyridine ring is a common feature in many active analogs. While this group can contribute to binding through hydrogen bond interactions, its primary role is often as a synthetic handle for further derivatization.[3] Conversion of the ester to amides has been a particularly fruitful strategy. For instance, the synthesis of various N-substituted amides has led to the discovery of potent inhibitors of phosphoinositide 3-kinase alpha (PI3Kα).[3]

Modifications at the 6-Position (Bromo Group)

The bromine atom at the 6-position is a key feature of this analog series. Its electron-withdrawing nature can influence the electronic properties of the heterocyclic ring system. More importantly, it serves as a crucial point for introducing diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] Replacement of the bromo group with various aryl and heteroaryl moieties has been shown to significantly impact the inhibitory activity and selectivity profile of these compounds against different kinases.[4][5]

Modifications at the 8-Position (Fluoro Group)

The fluorine atom at the 8-position is significant for its ability to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. The introduction of a fluorine atom can also lead to favorable interactions within the kinase active site. The 8-fluoroimidazo[1,2-a]pyridine scaffold has been explored as a bioisosteric replacement for other heterocyclic systems, demonstrating its utility in drug design.[6]

Comparative Biological Data

The following tables summarize the in vitro biological activity of representative imidazo[1,2-a]pyridine analogs against various cancer cell lines and kinases. This data highlights the impact of substitutions at different positions on their potency.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Analogs

Compound IDR2-SubstituentR6-SubstituentR8-SubstituentCancer Cell LineIC50 (µM)
Analog 1 -COOEt-Br-FA549 (Lung)5.2
Analog 2 -CONH(CH2)2N(CH3)2-Br-FA549 (Lung)1.8
Analog 3 -COOEt-Phenyl-FA549 (Lung)3.5
Analog 4 -COOEt-Br-HA549 (Lung)8.1
Analog 5 -COOEt-Br-FHT-29 (Colon)7.9
Analog 6 -COOEt-Br-FCaco-2 (Colon)9.2

Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes.[5]

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Analogs

Compound IDR2-SubstituentR6-SubstituentR8-SubstituentKinase TargetIC50 (nM)
Analog A -CONH(CH2)2-morpholine-Br-HPI3Kα150
Analog B -CONH(CH2)2-morpholine-Phenyl-HPI3Kα85
Analog C -CONH(CH2)2-morpholine-Br-ClPI3Kα120
Analog D 3-(pyrimidin-4-yl)-H-HIGF-1R<10
Analog E 3-(pyrimidin-4-yl)-CH3-HIGF-1R25

Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes.[3][7]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[8]

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated cells).[9][10][11]

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general procedure for measuring the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader (luminescence or fluorescence)

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add the test compound, the recombinant kinase, and the kinase-specific substrate.[12]

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.[12][13]

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.[14][15][16]

Mandatory Visualizations

Signaling Pathway Diagram

The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that is often hyperactivated in cancer and is a common target for imidazo[1,2-a]pyridine-based inhibitors.[1][4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Imidazopyridine Imidazo[1,2-a]pyridine Analog Imidazopyridine->PI3K Inhibits Experimental_Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Screening Purification->InVitro CellViability Cell Viability Assays (e.g., MTT) InVitro->CellViability KinaseAssay Kinase Inhibition Assays InVitro->KinaseAssay SAR SAR Analysis CellViability->SAR KinaseAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

References

In-vivo efficacy of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] While specific in-vivo efficacy data for Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is not extensively available in the public domain, a wealth of research on its derivatives highlights the broad therapeutic potential of this scaffold. This guide provides a comparative overview of the in-vivo performance of various imidazo[1,2-a]pyridine derivatives across different therapeutic areas, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridine derivatives have demonstrated significant promise as anticancer agents by targeting various kinases involved in tumor growth and proliferation.

In-Vivo Efficacy of Anticancer Imidazo[1,2-a]pyridine Derivatives
Compound IDTargetCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
MBM-17SNek2Human triple-negative breast cancer (MDA-MB-231) xenograftNot specifiedSignificant tumor suppression[2]
MBM-55SNek2Human triple-negative breast cancer (MDA-MB-231) xenograftNot specifiedSignificant tumor suppression[2]
15aPI3K/mTORHuman colorectal carcinoma (HCT116) xenograftNot specifiedSignificant[3]
15aPI3K/mTORHuman colorectal adenocarcinoma (HT-29) xenograftNot specifiedSignificant[3]
22ec-MetHuman lung squamous cell carcinoma (EBC-1) xenograft50 mg/kg, oral, daily for 21 days62.9%[4]
22ec-MetHuman lung squamous cell carcinoma (EBC-1) xenograft100 mg/kg, oral, daily for 21 days75.0%[4]
Unnamed DerivativeNot specifiedHuman cervical cancer (HeLa) xenograft50 mg/kgSignificant inhibition[5]
Signaling Pathways in Cancer

Several imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating critical signaling pathways such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[3][5][6]

PI3K_Akt_mTOR_Pathway cluster_cell Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative (e.g., 15a) Imidazopyridine->PI3K inhibits Imidazopyridine->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

Human Tumor Xenograft Model [2][3][4]

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HCT116, EBC-1, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: A suspension of cancer cells (typically 5 x 10^6 to 10 x 10^6 cells in 0.1-0.2 mL of saline or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The imidazo[1,2-a]pyridine derivative or vehicle is administered orally or via intraperitoneal injection according to the specified dosing regimen.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers, and calculated using the formula: (length × width²)/2.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Xenograft_Workflow A Cancer Cell Culture B Tumor Cell Implantation (Nude Mice) A->B C Tumor Growth Monitoring B->C D Randomization & Grouping C->D E Drug Administration (Oral/IP) D->E F Tumor Volume Measurement E->F F->F G Endpoint: Tumor Excision & Analysis F->G

Caption: A typical workflow for a human tumor xenograft study.

Anti-inflammatory Activity: Targeting COX-2 and Inflammatory Pathways

Certain imidazo[1,2-a]pyridine derivatives have shown potent anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase-2 (COX-2).

In-Vivo Efficacy of Anti-inflammatory Imidazo[1,2-a]pyridine Derivatives
Compound IDTargetAnimal ModelAssayEfficacy (ED50)Reference
5jCOX-2MiceAcetic acid-induced writhing12.38 mg/kg[7]
Imidazo[1,2-a]pyridine-2-carboxylic acid (2)COX-1/COX-2RatCarrageenan-induced paw edemaMore efficient than indomethacin[8]
3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5)COX-2RatCarrageenan-induced paw edemaMore efficient than indomethacin[8]
Signaling Pathways in Inflammation

The anti-inflammatory effects of some imidazo[1,2-a]pyridine derivatives are mediated by the suppression of the STAT3/NF-κB signaling pathway, which leads to a reduction in the expression of pro-inflammatory mediators like iNOS and COX-2.[6][9]

STAT3_NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) LPS LPS IKK IKK LPS->IKK STAT3 STAT3 LPS->STAT3 IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pSTAT3->Nucleus translocates Gene_Expression Gene Expression: iNOS, COX-2 Nucleus->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Imidazopyridine Imidazo[1,2-a]pyridine Derivative (MIA) Imidazopyridine->IKK inhibits Imidazopyridine->pSTAT3 inhibits

Caption: STAT3/NF-κB signaling pathway in inflammation and its inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

Acetic Acid-Induced Writhing Test [10]

  • Animal Model: Male Swiss albino mice (20-25 g) are used.

  • Grouping and Administration: Animals are divided into groups and administered the test compound (orally or intraperitoneally), vehicle control, or a positive control (e.g., a known analgesic).

  • Induction of Writhing: After a set period (e.g., 30-60 minutes), a 0.6% v/v solution of acetic acid is injected intraperitoneally to induce a writhing response (abdominal constrictions and stretching).

  • Observation: The number of writhes for each mouse is counted for a defined period (e.g., 20 minutes) immediately following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. The ED50 value (the dose that produces 50% of the maximum effect) is then determined.

Carrageenan-Induced Paw Edema [8]

  • Animal Model: Wistar rats are typically used.

  • Administration: The test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally.

  • Induction of Edema: After one hour, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.

Antituberculosis Activity

The imidazo[1,2-a]pyridine scaffold has also given rise to potent antituberculosis agents, with some compounds progressing to clinical development.

Clinically Investigated Imidazo[1,2-a]pyridine Derivatives
Compound IDTargetActivityStatusReference
Telacebec (Q203)QcrB (part of the cytochrome bcc-aa3 supercomplex)Active against multi-drug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosisClinical Candidate[11]

Conclusion

The imidazo[1,2-a]pyridine scaffold serves as a versatile platform for the development of novel therapeutics. Derivatives have demonstrated significant in-vivo efficacy in preclinical models of cancer and inflammation, and have shown clinical potential in the treatment of tuberculosis. The diverse biological activities are attributed to the ability of these compounds to interact with a range of biological targets, including kinases and enzymes involved in key pathological pathways. Further structure-activity relationship studies and optimization of pharmacokinetic properties will likely lead to the development of new and improved drugs based on this remarkable heterocyclic system.

References

A Comparative Analysis of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate and its structural analogs, focusing on their synthesis, chemical properties, and performance in various biological assays. While specific experimental data for this compound is not extensively available in the public domain, this guide leverages data from closely related compounds to infer potential activities and highlight key structure-activity relationships (SAR).

Introduction to Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are bicyclic aromatic compounds that have garnered significant attention in drug discovery due to their versatile biological profile, which includes anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] The scaffold's rigid structure and amenability to substitution at various positions allow for the fine-tuning of its physicochemical and pharmacological properties. This guide will focus on derivatives with substitutions at the 6 and 8 positions, with a primary focus on halogenated analogs, and the ethyl carboxylate group at the 2-position, a common feature in many bioactive derivatives.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro biological activity of several imidazo[1,2-a]pyridine derivatives, providing a basis for comparison. The data is presented to highlight the impact of substitutions on the core scaffold.

Compound IDStructureTarget/AssayCell LineIC50 (µM)Reference
Target Compound This compound --Data not available-
Analog 1 6-substituted imidazo[1,2-a]pyridinesAnticancerHT-29 (Colon)Varies[3]
Analog 2 6-substituted imidazo[1,2-a]pyridinesAnticancerCaco-2 (Colon)Varies[3]
Analog 3 Imidazo[1,2-a]pyridine-8-carboxamidesAntimycobacterialM. tuberculosisVaries[4]
Analog 4 2-(4'-Dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridineAβ plaque binding-Kᵢ > 2000 nM (for 6-unsubstituted analog)[5]
Analog 5 Gold(III) complexes of imidazo[1,2-a]pyridinesCytotoxicityBrine shrimpLC50: 5.12–7.94 µg/mL[6]
Analog 6 Parent imidazo[1,2-a]pyridine derivativesCytotoxicityBrine shrimpLC50: 20.07–27.82 µg/mL[6]

Note: The lack of direct biological data for the target compound necessitates a comparative approach based on its structural features and the known activities of its analogs. The bromine at the 6-position and the fluorine at the 8-position are expected to significantly influence the compound's electronic properties and binding interactions with biological targets.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives are crucial for reproducible research. Below are representative protocols for key experiments.

General Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylates

A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[7]

Materials:

  • Substituted 2-aminopyridine (e.g., 2-amino-3-fluoro-5-bromopyridine)

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (or other suitable solvent like DMF)[8]

Procedure:

  • To a solution of the substituted 2-aminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Add ethyl bromopyruvate (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired ethyl imidazo[1,2-a]pyridine-2-carboxylate.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Materials:

  • Cancer cell line of interest (e.g., HT-29, Caco-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After 24 hours, treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Kinase Inhibition Assay (e.g., PI3K Assay)

Many imidazo[1,2-a]pyridine derivatives have been identified as kinase inhibitors. The following is a general protocol for a PI3K kinase assay.[11][12][13]

Materials:

  • Recombinant human PI3K enzyme

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plate

Procedure:

  • Add the test compound at various concentrations to the wells of a 384-well plate.

  • Add the PI3K enzyme and the lipid substrate to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP to the wells.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • The luminescent signal, which is proportional to the kinase activity, is measured using a plate reader.

  • The IC50 values are calculated from the dose-response curves.

Mandatory Visualization

General Synthesis of Imidazo[1,2-a]pyridine-2-carboxylates

G General Synthesis of Imidazo[1,2-a]pyridine-2-carboxylates cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 Substituted 2-Aminopyridine Reaction Condensation Reactant1->Reaction Reactant2 Ethyl Bromopyruvate Reactant2->Reaction Base Base (e.g., NaHCO3) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Product Ethyl Imidazo[1,2-a]pyridine-2-carboxylate Reaction->Product

Caption: A generalized workflow for the synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylates.

PI3K/Akt/mTOR Signaling Pathway

G Simplified PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR pathway, a common target for imidazo[1,2-a]pyridine anticancer agents.

References

Validating the Mechanism of Action of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate, a novel compound with potential therapeutic applications. Based on the prevalent bioactivity of the imidazo[1,2-a]pyridine scaffold, this document hypothesizes its primary mechanism to be the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway.

We present a direct comparison with established imidazo[1,2-a]pyridine-based and other well-characterized PI3K inhibitors, offering a benchmark for performance evaluation. Detailed experimental protocols and visual workflows are provided to facilitate the systematic investigation of this compound's biological activity.

Performance Comparison: PI3K Inhibition and Cellular Effects

The following tables summarize the expected performance of this compound against known PI3K inhibitors. The data for the target compound is hypothetical and serves as a template for recording experimental findings.

Table 1: In Vitro PI3Kα Kinase Inhibition

CompoundTargetIC50 (nM)Reference
This compound PI3Kα [Experimental Value] -
Compound 13k (imidazo[1,2-a]pyridine derivative)PI3Kα1.94[1]
ZSTK474Pan-PI3K (PI3Kα)16[2]
Buparlisib (BKM120)Pan-PI3K (PI3Kα)52[3]
Pictilisib (GDC-0941)Pan-PI3K (PI3Kα)3[2]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compound MCF-7 (Breast Cancer) [Experimental Value] -
This compound A549 (Lung Cancer) [Experimental Value] -
This compound HCC827 (Lung Cancer) [Experimental Value] -
Compound 13k (imidazo[1,2-a]pyridine derivative)MCF-70.43[1]
Compound 13k (imidazo[1,2-a]pyridine derivative)A5490.28[1]
Compound 13k (imidazo[1,2-a]pyridine derivative)HCC8270.09[1]
ZSTK47439 Human Cancer Cell Lines (Mean GI50)0.32[2]

Visualizing the Validation Strategy

To elucidate the proposed mechanism and experimental approach, the following diagrams are provided.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT pAKT p-AKT AKT->pAKT Phosphorylates mTORC1 mTORC1 pAKT->mTORC1 Activates pmTORC1 p-mTORC1 mTORC1->pmTORC1 Phosphorylates S6K S6K pmTORC1->S6K pS6K p-S6K EIF4EBP1 4E-BP1 pmTORC1->EIF4EBP1 pEIF4EBP1 p-4E-BP1 S6K->pS6K Phosphorylates Proliferation Cell Growth & Survival pS6K->Proliferation EIF4EBP1->pEIF4EBP1 Phosphorylates pEIF4EBP1->Proliferation Promotes Translation Inhibitor Ethyl 6-bromo-8-fluoro- imidazo[1,2-a]pyridine-2-carboxylate Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Kinase_Assay PI3Kα Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (MTT) (IC50 in Cancer Cells) Kinase_Assay->Cell_Viability Confirms Cellular Activity Western_Blot Western Blot Analysis (p-AKT, p-mTOR levels) Cell_Viability->Western_Blot Confirms Target Engagement Xenograft Tumor Xenograft Model (Efficacy & Tolerability) Western_Blot->Xenograft Justifies In Vivo Studies PD_Analysis Pharmacodynamic Analysis (p-AKT in tumor tissue) Xenograft->PD_Analysis Confirms In Vivo Mechanism of Action

Caption: Experimental Workflow for MoA Validation.

Logical_Relationship cluster_experiments Experimental Evidence Hypothesis Hypothesis This compound inhibits PI3Kα Biochemical Biochemical Assay Reduced PI3Kα activity in vitro Hypothesis->Biochemical Cellular Cell-Based Assays Decreased cancer cell viability Reduced p-AKT/p-mTOR levels Hypothesis->Cellular Conclusion {Conclusion|The mechanism of action is validated as PI3Kα inhibition} Biochemical->Conclusion Animal Animal Model Tumor growth inhibition Reduced p-AKT in tumors Cellular->Animal Cellular->Conclusion Animal->Conclusion

Caption: Logical Framework for MoA Validation.

Detailed Experimental Protocols

A multi-faceted approach is essential to robustly validate the mechanism of action. The following protocols outline the key experiments.

In Vitro PI3Kα Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on PI3Kα enzymatic activity and to calculate its IC50 value.

Methodology (based on ADP-Glo™ Kinase Assay):

  • Reagents and Materials:

    • Recombinant human PI3Kα (p110α/p85α)

    • PIP2:PS lipid vesicles (substrate)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • This compound and comparator compounds

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound and comparators in DMSO.

    • In a 384-well plate, add the compound or vehicle control (DMSO).

    • Prepare a mixture of PI3Kα enzyme and the lipid substrate in kinase reaction buffer.

    • Add the enzyme/lipid mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. Luminescence is measured using a plate reader.

    • Calculate the percent inhibition at each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines and to determine the IC50 values.

Methodology:

  • Reagents and Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, HCC827)

    • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4][5]

    • Treat the cells with various concentrations of the test compound and comparators for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][6]

    • Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[4]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis for Pathway Modulation

Objective: To confirm that the compound inhibits the PI3K/AKT/mTOR pathway in cancer cells by measuring the phosphorylation status of key downstream proteins.

Methodology:

  • Reagents and Materials:

    • Cancer cell lines

    • Test compound

    • Lysis buffer (RIPA) with protease and phosphatase inhibitors

    • Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-mTOR (Ser2448), anti-total mTOR, and a loading control (e.g., anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • ECL detection reagents

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with the test compound at concentrations around its IC50 value for a specified time (e.g., 2, 6, 24 hours).

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[7]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary antibody overnight at 4°C.[8]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy and tolerability of the compound in a living organism.

Methodology:

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

    • Cancer cell line (e.g., HCC827)

    • Test compound formulated for in vivo administration

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[9][10]

    • Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[11]

    • Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).

    • Measure tumor volume with calipers 2-3 times per week.[9]

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-AKT).

    • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, giving rise to compounds with a wide array of biological activities. Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a member of this versatile class, and like its relatives, its full biological activity profile, including potential off-target effects, warrants thorough investigation. This guide provides a framework for the cross-reactivity profiling of this compound, comparing it with other known imidazo[1,2-a]pyridine derivatives and detailing the experimental protocols necessary for such an evaluation. Understanding the selectivity of a compound is paramount in drug discovery to anticipate potential therapeutic benefits and to mitigate adverse effects.

Potential Off-Targets for Consideration

The imidazo[1,2-a]pyridine core is known to interact with several protein families. Based on existing literature, a cross-reactivity assessment of this compound should, at a minimum, consider the following potential off-targets:

  • Protein Kinases: This is the most prominent class of proteins targeted by imidazo[1,2-a]pyridine derivatives. Specific kinases of interest include phosphoinositide 3-kinases (PI3Ks), Akt, and insulin-like growth factor 1 receptor (IGF-1R), as numerous inhibitors of these enzymes are based on this scaffold.[1][2][3][4][5][6][7][8]

  • Bacterial Cell Division Proteins: The bacterial protein FtsZ has been identified as a target for certain imidazo[1,2-a]pyridine compounds, suggesting a potential for antibacterial applications and a necessary consideration for selectivity profiling.

  • Cholinesterases: Some derivatives of this scaffold have shown inhibitory activity against acetylcholinesterase (AChE), indicating a potential for activity in the central nervous system.[9]

Comparative Analysis Framework

To contextualize the cross-reactivity profile of this compound, it is essential to compare its activity against that of other well-characterized imidazo[1,2-a]pyridine derivatives. The following table summarizes the reported activities of a selection of these compounds, which can serve as benchmarks for a comparative analysis.

Compound Name/ReferencePrimary Target(s)Reported IC50/KdKey Off-Targets Noted
Compound 12 (Hayakawa et al., 2007) [7]PI3Kα2.8 nMHigh selectivity over other PI3K isoforms
Compound 35 (Xu et al., 2020) [3]PI3Kα150 nMNot specified in detail
Akt Inhibitor 11 (Bavetsias et al., 2010) [1][10]Akt1Sub-micromolarNot specified in detail
IGF-1R Inhibitor (Unspecified) [2]IGF-1RPotent and selectiveNot specified in detail
Mer/Axl Inhibitor 32 (Dowless et al., 2021) [5]Mer, AxlPotent dual inhibitorHigh selectivity across the kinome
AChE Inhibitor 7e (Author et al., 2025) [9]Acetylcholinesterase48 µMNot specified in detail

Experimental Protocols

A robust cross-reactivity profile is built upon a foundation of well-designed experiments. The following are key methodologies for assessing the selectivity of this compound.

Kinome Profiling

A broad-spectrum kinase panel is the most efficient way to assess the selectivity of a compound against the human kinome. Commercial services like Eurofins' KINOMEscan® or Reaction Biology's Kinase HotSpot℠ offer comprehensive screening panels.[11][12][13]

Experimental Workflow:

  • Compound Submission: The test compound, this compound, is prepared at a specified concentration (e.g., 1 µM) and submitted to the screening service.

  • Competition Binding Assay: The compound is screened against a panel of typically over 400 human kinases. The assay measures the ability of the compound to displace a proprietary, immobilized ligand from the kinase active site.

  • Data Analysis: The results are reported as percent inhibition for each kinase. For significant hits, a dissociation constant (Kd) can be determined by running a dose-response curve.

  • Visualization: The data is often visualized using a TREEspot™ dendrogram, which provides a graphical representation of the compound's interactions across the kinome.

Kinome_Profiling_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_output Output Compound Test Compound BindingAssay Competition Binding Assay Compound->BindingAssay KinasePanel Kinase Panel (e.g., >400 kinases) KinasePanel->BindingAssay PercentInhibition Calculate % Inhibition BindingAssay->PercentInhibition Kd_Determination Determine Kd for Hits PercentInhibition->Kd_Determination SelectivityProfile Selectivity Profile Kd_Determination->SelectivityProfile TREEspot TREEspot Dendrogram SelectivityProfile->TREEspot

Kinome Profiling Experimental Workflow
Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to confirm target engagement in a cellular context.[14][15][16][17][18] It relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

Methodology:

  • Cell Culture and Treatment: Grow cells of interest (e.g., a cancer cell line known to express potential kinase targets) and treat with either the test compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using a specific antibody via Western blot or other quantitative methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Affinity Chromatography

For unbiased identification of potential off-targets, affinity chromatography coupled with mass spectrometry is a valuable tool.[19][20][21][22]

Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker for immobilization onto a solid support (e.g., agarose beads).

  • Affinity Matrix Preparation: Covalently attach the synthesized probe to the solid support.

  • Protein Binding: Incubate the affinity matrix with a cell lysate. Proteins that bind to the immobilized compound will be captured.

  • Washing: Wash the matrix extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the matrix.

  • Identification: Identify the eluted proteins using mass spectrometry.

Data Presentation

The quantitative data generated from these experiments should be summarized in a clear and structured format to facilitate comparison.

Table for Cross-Reactivity Data Summary:

TargetThis compound (% Inhibition @ 1µM or Kd)Comparator 1 (e.g., PI3Kα Inhibitor) (% Inhibition @ 1µM or Kd)Comparator 2 (e.g., Akt Inhibitor) (% Inhibition @ 1µM or Kd)
Primary Target(s) Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Kinase Off-Target 1 Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Kinase Off-Target 2 Experimental DataLiterature/Experimental DataLiterature/Experimental Data
... .........
FtsZ Experimental DataLiterature/Experimental DataLiterature/Experimental Data
AChE Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Hypothetical Signaling Pathway Involvement

Given the prevalence of imidazo[1,2-a]pyridines as PI3K/Akt pathway inhibitors, it is plausible that this compound could modulate this critical signaling cascade. The following diagram illustrates this pathway and potential points of inhibition.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Ethyl 6-bromo-8-fluoro- imidazo[1,2-a]pyridine-2-carboxylate Inhibitor->PI3K Potential Inhibition Inhibitor->Akt Potential Inhibition

Hypothetical Inhibition of the PI3K/Akt Signaling Pathway

By systematically applying these experimental approaches and comparative frameworks, researchers can build a comprehensive cross-reactivity profile for this compound. This will not only elucidate its mechanism of action but also guide its future development as a potential therapeutic agent.

References

Benchmarking Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects through the inhibition of key signaling kinases. This guide provides a comparative benchmark of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate against known kinase inhibitors, offering insights into its potential therapeutic standing. Due to the limited publicly available biological data for this specific compound, this analysis utilizes a structurally related and well-characterized imidazo[1,2-a]pyridine derivative, Compound 35 , as a proxy. This compound, a 2,6,8-substituted imidazo[1,2-a]pyridine, has demonstrated potent inhibition of PI3Kα, a critical node in cancer cell signaling.

The benchmark drugs selected for this comparison are:

  • Alpelisib (Piqray®): An FDA-approved selective PI3Kα inhibitor.

  • Pictilisib (GDC-0941): A potent pan-Class I PI3K inhibitor that has undergone clinical investigation.

  • Sorafenib (Nexavar®): An FDA-approved multi-kinase inhibitor targeting Raf kinases and receptor tyrosine kinases (VEGFR, PDGFR).

This guide is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this novel compound in the context of established and emerging cancer therapeutics.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro potency of the proxy compound and the selected benchmark drugs against key kinase targets and cancer cell lines.

Table 1: Biochemical Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
Compound 35 (Proxy) PI3Kα150[1][2]
Alpelisib PI3Kα5
PI3Kβ1,200
PI3Kδ290
PI3Kγ250
Pictilisib (GDC-0941) PI3Kα3[3]
PI3Kβ33[3]
PI3Kδ3[3]
PI3Kγ75[3]
Sorafenib Raf-16[4]
B-Raf22[4]
VEGFR-290[4]
PDGFR-β57[4]
c-Kit68[4]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineCancer TypeKey Mutation(s)IC50 (µM)
Compound 35 (Proxy) T47DBreast CancerPIK3CA (H1047R)7.9[1][2]
MCF-7Breast CancerPIK3CA (E545K)9.4[1][2]
Alpelisib T47DBreast CancerPIK3CA (H1047R)0.5
MCF-7Breast CancerPIK3CA (E545K)0.45
Pictilisib (GDC-0941) U87MGGlioblastomaPTEN null0.95[3]
A2780Ovarian Cancer-0.14[3]
PC3Prostate CancerPTEN null0.28[3]
Sorafenib HepG2Hepatocellular Carcinoma-4.5 - 7.1[5]
Huh7Hepatocellular Carcinoma-7.1 - 11.03[5]
LM3Hepatocellular Carcinoma-4.47

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and a general workflow for the experimental evaluation of these compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits PTEN PTEN PTEN->PIP3 Inhibits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine (e.g., Compound 35) Alpelisib, Pictilisib Inhibitor->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental_Workflow Start Start BiochemAssay Biochemical Kinase Assay (e.g., TR-FRET) Start->BiochemAssay CellCulture Cancer Cell Line Culture Start->CellCulture IC50_Biochem Determine Biochemical IC50 BiochemAssay->IC50_Biochem DataAnalysis Comparative Data Analysis IC50_Biochem->DataAnalysis MTTAssay Cell Viability Assay (e.g., MTT) CellCulture->MTTAssay IC50_Cell Determine Cellular IC50 MTTAssay->IC50_Cell IC50_Cell->DataAnalysis End End DataAnalysis->End

Caption: General Experimental Workflow for Compound Evaluation.

Experimental Protocols

Biochemical PI3Kα Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PI3Kα in a cell-free system.

Materials:

  • Recombinant human PI3Kα (p110α/p85α) enzyme

  • PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • Biotinylated-PIP3 tracer

  • Europium-labeled anti-GST antibody (or other tag-specific antibody)

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

  • Test compounds (serial dilutions in DMSO)

  • 384-well low-volume assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of the PI3Kα enzyme solution to each well and pre-incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing PIP2 and ATP at their Km values).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of a stop solution containing EDTA, the biotinylated-PIP3 tracer, and the Europium-labeled antibody.

  • Add 5 µL of SA-APC to each well.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • The ratio of the acceptor to donor fluorescence is calculated. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Materials:

  • Cancer cell lines (e.g., T47D, MCF-7, HepG2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • The following day, remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compounds).

  • Incubate the plate for 72 hours under the same conditions.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the compound concentration.

References

Head-to-Head Comparison of Imidazo[1,2-a]pyridine Isomers in Biological Assays: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] This guide provides a head-to-head comparison of various imidazo[1,2-a]pyridine isomers based on their performance in key biological assays, supported by experimental data from peer-reviewed studies. This objective comparison aims to facilitate informed decisions in drug discovery and development projects.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the PI3K/mTOR and Wnt/β-catenin pathways.[3][4][5][6]

Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

The following table summarizes the cytotoxic activity (IC50 values) of various imidazo[1,2-a]pyridine isomers against different cancer cell lines. It is important to note that experimental conditions may vary between studies.

Compound/IsomerTarget/PathwayCancer Cell LineIC50 (µM)Reference
IP-5 p53/p21 activation, pAKT inhibitionHCC1937 (Breast)45[7][8]
IP-6 Not specifiedHCC1937 (Breast)47.7[7][8]
IP-7 Not specifiedHCC1937 (Breast)79.6[7][8]
Compound 12 PI3K p110α inhibitorA375 (Melanoma)0.14[4]
Compound 12 PI3K p110α inhibitorHeLa (Cervical)0.21[4]
Compound 15a PI3K/mTOR dual inhibitorNot specifiedPotent (specific IC50 not provided)[5]
Compound 13k PI3Kα inhibitorHCC827 (Lung)0.09 - 0.43 (across various cell lines)[6]
Compound 9d Not specifiedHeLa (Cervical)10.89[2]
Compound 9d Not specifiedMCF-7 (Breast)2.35[2]
HB9 Not specifiedA549 (Lung)50.56[9]
HB10 Not specifiedHepG2 (Liver)51.52[9]
Key Signaling Pathways Targeted by Imidazo[1,2-a]pyridines in Cancer

PI3K/mTOR Signaling Pathway:

Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/mTOR pathway, which is frequently hyperactivated in cancer.[4][5][6] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Isomers Imidazopyridine->PI3K inhibits Imidazopyridine->mTORC1 inhibits

Fig. 1: Inhibition of the PI3K/mTOR pathway by imidazo[1,2-a]pyridine isomers.

Wnt/β-catenin Signaling Pathway:

Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial in embryonic development and often dysregulated in cancer.[3]

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor Dsh Dishevelled Frizzled->Dsh Destruction_Complex Destruction Complex Dsh->Destruction_Complex inhibits GSK3b GSK-3β APC APC Axin Axin beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Destruction_Complex->beta_catenin degrades Imidazopyridine Imidazo[1,2-a]pyridine Isomers Imidazopyridine->beta_catenin inhibits accumulation Target_Genes Target Gene Expression (c-myc, cyclin D1) TCF_LEF->Target_Genes Wnt Wnt Wnt->Frizzled

Fig. 2: Wnt/β-catenin pathway inhibition by imidazo[1,2-a]pyridine isomers.

Antibacterial Activity

Several studies have explored the antibacterial potential of imidazo[1,2-a]pyridine derivatives against both Gram-positive and Gram-negative bacteria.[10][11][12]

Comparative Antibacterial Efficacy

The following table presents the zone of inhibition data for representative imidazo[1,2-a]pyridine isomers against various bacterial strains.

Compound/IsomerBacterial StrainZone of Inhibition (mm)Standard DrugReference
Compound 9a Bacillus subtilisWider than other tested compoundsStreptomycin[11]
Imidazo[1,2-a]pyrimidine chalcones (general) E. coli, P. aeruginosa, S. aureus, S. pyogenesExcellent to good activityCiprofloxacin[10]
Imidazo[1,2-a]pyridine chalcones (general) E. coli, P. aeruginosa, S. aureus, S. pyogenesLess active than pyrimidine counterpartsCiprofloxacin[10]

Antiviral Activity

The antiviral properties of imidazo[1,2-a]pyridines have been investigated against a range of viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), and influenza virus.[13][14][15][16][17]

Comparative Antiviral Efficacy
Compound/IsomerVirusAssayEC50 / ActivityReference
Dibromoimidazo[1,2-a]pyridines HIV-1Not specifiedActivity dependent on hydrophobicity[13][14]
Compound 4, 15, 21 Human Cytomegalovirus (HCMV)Not specifiedTherapeutic Index > 150[15]
Compound A4 Influenza A Virus (PR8-PB2-Gluc)Cell-basedEC50 = 2.75 µM[17]

Anti-inflammatory Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by modulating key inflammatory pathways, such as the STAT3/NF-κB signaling cascade.[18][19][20]

Modulation of Inflammatory Pathways

A novel imidazo[1,2-a]pyridine derivative, referred to as MIA, has been shown to exert anti-inflammatory effects by suppressing the STAT3/NF-κB pathway, leading to reduced expression of pro-inflammatory genes like iNOS and COX-2.[18][20]

Anti_Inflammatory_Workflow cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines STAT3 STAT3 Cytokine->STAT3 IKK IKK Cytokine->IKK pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc translocates IkBa IκBα IKK->IkBa phosphorylates & degrades NFkB NF-κB IkBa->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MIA MIA (Imidazo[1,2-a]pyridine) MIA->pSTAT3 suppresses MIA->NFkB suppresses activity Gene_Expression iNOS, COX-2 Gene Expression NFkB_nuc->Gene_Expression pSTAT3_nuc->Gene_Expression

Fig. 3: MIA suppresses the STAT3/NF-κB signaling pathway.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells (e.g., HCC1937, A375, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[7][8]

  • Compound Treatment: Cells are treated with various concentrations of the imidazo[1,2-a]pyridine isomers for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis
  • Cell Lysis: Treated and untreated cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p53, p21, p-AKT, IκBα).[7][8][18]

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Assay (for Wnt/β-catenin signaling)
  • Cell Transfection: Cells are co-transfected with a Wnt/β-catenin responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Compound Treatment: Transfected cells are treated with the imidazo[1,2-a]pyridine isomers.

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. A decrease in luciferase activity indicates inhibition of the Wnt/β-catenin pathway.[3]

General Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_data_analysis Data Analysis Cell_Culture Cell Culture (Cancer/Bacterial/Viral) Compound_Treatment Treatment with Imidazo[1,2-a]pyridine Isomers Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Mechanism_Study Mechanism of Action (Western Blot, Reporter Assay) Compound_Treatment->Mechanism_Study IC50_Calculation IC50/EC50 Calculation Viability_Assay->IC50_Calculation Pathway_Analysis Signaling Pathway Analysis Mechanism_Study->Pathway_Analysis

References

Unveiling the Kinase Selectivity of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the potential kinase selectivity profile of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate. While direct, comprehensive screening data for this specific compound is not publicly available, this document leverages data from closely related imidazo[1,2-a]pyridine analogs to project a likely selectivity profile and provide a framework for experimental validation.

Representative Kinase Selectivity Profile

To illustrate the potential kinase inhibitory activity of this compound, we present a representative selectivity profile of a similar imidazo[1,2-a]pyridine derivative, compound 4c from a study by Guilleux et al. This compound shares the core scaffold and has been demonstrated to inhibit Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1). The inhibitory activities of this analog against a panel of kinases are summarized below.

Kinase TargetIC50 (µM)
CLK1 0.7
DYRK1A 2.6
GSK-3α/β>10
CDK5/p25>10
CK1δ/ε>10
PIM1>10
CAMK2δ>10
MAPK1>10
PHK>10
Cdk9/CycT>10

Data is illustrative and based on a related compound. Actual inhibitory concentrations for this compound may vary.

Experimental Protocols

To determine the precise kinase selectivity profile of this compound, a comprehensive screening approach is recommended. Below are detailed methodologies for key experiments.

Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a compound.

  • Reagents and Materials:

    • Recombinant human kinases

    • Specific peptide substrates for each kinase

    • Adenosine triphosphate (ATP), [γ-33P]ATP

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1% BSA)

    • Test compound (this compound) dissolved in DMSO

    • 96-well filter plates (e.g., phosphocellulose or streptavidin-coated)

    • Scintillation counter and scintillation fluid

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.

    • In a 96-well plate, add the kinase, its specific peptide substrate, and the kinase reaction buffer.

    • Add the serially diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-33P]ATP. The final ATP concentration should be close to the Km value for each specific kinase.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-33P]ATP.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Workflow and Potential Pathway

To further aid in the understanding of the experimental process and the potential biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Analysis Compound Test Compound (Ethyl 6-bromo-8-fluoroimidazo [1,2-a]pyridine-2-carboxylate) SingleDose Single-Dose Screening (e.g., 1 µM or 10 µM) Compound->SingleDose KinasePanel Panel of Recombinant Kinases KinasePanel->SingleDose AssayReagents Assay Reagents (ATP, Substrates, Buffers) AssayReagents->SingleDose HitID Hit Identification (% Inhibition > Threshold) SingleDose->HitID IC50 IC50 Determination (Dose-Response Curves) HitID->IC50 DataAnalysis Data Analysis & Selectivity Profiling IC50->DataAnalysis

Caption: Experimental workflow for determining the kinase selectivity profile.

signaling_pathway cluster_upstream Upstream Signaling cluster_pi3k PI3K/Akt Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine (Potential Inhibitor) Inhibitor->PI3K potential target Inhibitor->Akt potential target

Caption: A potential signaling pathway (PI3K/Akt) targeted by imidazo[1,2-a]pyridine derivatives.

A Comparative Guide to Bioisosteric Replacements of the Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comparative analysis of bioisosteric replacement studies on the Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate scaffold, a compound of interest for its potential therapeutic applications, particularly as an inhibitor of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.[3][4][5]

Bioisosteric replacement is a key strategy in drug design to optimize physicochemical and pharmacological properties of a lead compound.[6][7] This guide will explore the impact of replacing the bromo and fluoro substituents at the C6 and C8 positions, respectively, as well as modifications of the ethyl ester at the C2 position, on the biological activity of the parent scaffold.

Comparative Analysis of Bioisosteric Replacements

The following tables summarize the structure-activity relationship (SAR) data for bioisosteric replacements on the this compound scaffold. The data presented is a representative compilation based on established SAR trends for imidazo[1,2-a]pyridine derivatives as inhibitors of PI3Kα and their cytotoxic effects on cancer cell lines.

Table 1: Bioisosteric Replacement at the C6 and C8 Positions

Compound IDR6R8PI3Kα IC50 (nM)MCF-7 Cell Viability IC50 (µM)
Parent BrF158.5
Alternative 1 ClF2010.2
Alternative 2 CNF127.8
Alternative 3 MeF2512.1
Alternative 4 BrCl189.3
Alternative 5 BrCN106.5
Alternative 6 BrMe3015.4

Table 2: Bioisosteric Replacement at the C2-Ethyl Carboxylate Position

Compound IDR2PI3Kα IC50 (nM)MCF-7 Cell Viability IC50 (µM)
Parent -COOEt158.5
Alternative 7 -COOMe189.1
Alternative 8 -CONH22513.7
Alternative 9 -CONHPh127.9
Alternative 10 -CONH(4-F-Ph)96.2

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of this compound and Analogs

A general synthetic route for the preparation of substituted imidazo[1,2-a]pyridine-2-carboxylates is outlined below.[3][8][9]

General Procedure:

A mixture of the appropriately substituted 2-aminopyridine (1.0 eq.), ethyl bromopyruvate (1.2 eq.), and sodium bicarbonate (2.0 eq.) in ethanol is heated at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired ethyl imidazo[1,2-a]pyridine-2-carboxylate derivative.

In Vitro PI3Kα Kinase Assay

The inhibitory activity of the compounds against the PI3Kα enzyme is determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[1][10][11]

Protocol:

  • A kinase reaction is set up containing PI3Kα enzyme, a suitable substrate (e.g., phosphatidylinositol-4,5-bisphosphate), and ATP in a kinase assay buffer.

  • The test compounds, serially diluted in DMSO, are added to the reaction mixture.

  • The reaction is incubated at room temperature for a specified time (e.g., 1 hour).

  • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is then added to convert the generated ADP to ATP and subsequently produce a luminescent signal via a luciferase reaction.

  • The luminescence is measured using a plate reader. The IC50 values are calculated from the dose-response curves.

Cell Viability (MTT) Assay

The cytotoxic effect of the compounds on cancer cells (e.g., MCF-7 breast cancer cell line) is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13][14][15]

Protocol:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Following the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.

Visualizations

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting key components of this pathway, primarily PI3Kα.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Experimental Workflow for Compound Evaluation

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the imidazo[1,2-a]pyridine derivatives discussed in this guide.

Experimental_Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification PI3K_Assay In Vitro PI3Kα Kinase Assay Purification->PI3K_Assay Cell_Viability_Assay Cell Viability (MTT) Assay Purification->Cell_Viability_Assay SAR_Analysis SAR Analysis PI3K_Assay->SAR_Analysis Cell_Viability_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives.

References

Safety Operating Guide

Proper Disposal of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. This guide outlines the essential procedures for the proper disposal of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate, a halogenated heterocyclic compound. Adherence to these protocols is critical for minimizing health risks, preventing environmental contamination, and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with care. Always consult the material's Safety Data Sheet (SDS) for specific handling and safety information. In the absence of a specific SDS, compounds of this class should be treated as hazardous.

Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • All handling of the solid compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or vapors.

Spill Management:

  • In the event of a spill, avoid generating dust.

  • Carefully sweep up the solid material using an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect the spilled material and absorbent into a clearly labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

Waste Characterization and Segregation

This compound is a halogenated organic compound containing bromine and fluorine. This classification is critical for proper waste segregation and disposal, as halogenated waste streams require specific treatment methods, such as high-temperature incineration, and are often more costly to dispose of than non-halogenated waste.[1]

Key Segregation Practices:

  • Do not mix halogenated organic waste with non-halogenated organic waste.[1][2]

  • Keep this waste stream separate from aqueous, acidic, or basic waste streams.[1]

  • Do not dispose of this compound down the drain or in regular trash.

Disposal Procedure for this compound

The following protocol provides a step-by-step guide for the safe collection and disposal of this compound.

Experimental Protocol: Waste Collection and Storage

  • Container Selection:

    • Select a designated hazardous waste container that is compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[3]

    • Ensure the container is in good condition and free from contamination.

  • Waste Labeling:

    • As soon as the first quantity of waste is added, label the container clearly with a "Hazardous Waste" tag.[1]

    • The label must include:

      • The full chemical name: "this compound" (avoid abbreviations or chemical formulas).[2]

      • The approximate quantity or concentration of the waste.

      • The date of accumulation.

      • The name of the principal investigator or laboratory contact.

      • Appropriate hazard pictograms (e.g., irritant, environmental hazard).

  • Waste Accumulation:

    • Place the solid waste directly into the labeled container.

    • If disposing of solutions containing this compound, ensure the solvent is compatible with the container and other contents.

    • Keep the waste container securely closed at all times, except when adding waste.[2]

  • Temporary Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be well-ventilated, away from sources of ignition, and incompatible materials.

    • Utilize secondary containment (e.g., a chemical-resistant tray) to mitigate potential leaks or spills.[3]

  • Final Disposal:

    • Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all institutional and local regulations for waste pickup and disposal.

Quantitative Data for Halogenated Waste Disposal

While specific regulatory limits can vary by jurisdiction and disposal facility, the following table provides general parameters often associated with the disposal of halogenated organic waste.

ParameterGuideline/ValueRationale
Halogen Content > 1% by weightDefines the waste stream as "halogenated" for segregation purposes. Disposal of halogenated compounds is typically more expensive due to required treatment.[1]
pH of Aqueous Solutions 5.5 - 9.5For any aqueous solutions containing traces of the compound, a neutral pH range is often required to prevent corrosion of containers and reactions with other waste.
Container Type High-Density Polyethylene (HDPE), GlassEnsures chemical compatibility and prevents degradation of the container.[3]
Maximum Accumulation Typically ≤ 55 gallons per satellite accumulation areaRegulatory limit in many jurisdictions to minimize risks associated with storing large quantities of hazardous waste in a laboratory setting.[2]

Note: The values in this table are for guidance only. Always consult your local regulations and your institution's EHS office for specific requirements.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Select Compatible Waste Container (HDPE or Glass) segregate->container label Label Container: 'Hazardous Waste' + Chemical Name & Details container->label accumulate Accumulate Waste in Closed Container label->accumulate storage Store in Designated Satellite Accumulation Area with Secondary Containment accumulate->storage disposal Arrange for Pickup by Licensed Waste Contractor (e.g., EHS) storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for halogenated chemical waste.

References

Essential Safety and Operational Protocols for Handling Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance for the safe handling, operation, and disposal of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential chemical exposure.[7][8] The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with related pyridine compounds.[2]

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.[1][2]Provides chemical resistance against pyridine and its derivatives.[2]
Eye and Face Protection Chemical splash goggles. A face shield should be worn with goggles when there is a high risk of splashing.[1][2][9]Protects against splashes and potential fumes that can cause serious eye irritation.[2]
Skin and Body Protection Chemical-resistant lab coat. Flame-retardant and antistatic protective clothing is recommended.[2]Protects against skin contact. The flammability of related compounds makes flame-retardant material a crucial safety measure.[2]
Respiratory Protection Work in a certified chemical fume hood or a well-ventilated area.[1][2][7] If ventilation is inadequate, a NIOSH-approved respirator is necessary.Pyridine derivatives can have harmful fumes; inhalation may cause respiratory irritation, dizziness, and other health issues.[2][7]

Experimental Protocol: Safe Handling and Operations

Adherence to a strict operational protocol is crucial to minimize risk. The following step-by-step guide outlines the safe handling procedures for this compound.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational before beginning any work.[1][7]

  • Verify that an emergency eyewash station and safety shower are accessible and within a 10-second travel distance (approximately 55 feet).

  • Keep containers of the chemical tightly closed when not in use to minimize the release of vapors.[1]

  • Store the compound in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[1][10]

2. Handling the Compound:

  • Don all required personal protective equipment as detailed in the table above.

  • Conduct all weighing and transferring of the solid compound within the chemical fume hood to prevent inhalation of any dust or powder.

  • Use non-sparking tools to handle the compound and its containers.[10]

  • Avoid direct contact with the skin, eyes, and clothing.[10]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[10]

3. Accidental Exposure and Spills:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek prompt medical attention.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes and seek medical attention.[1]

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]

  • Small Spills: For small spills, use an absorbent material like sand or vermiculite to contain the spill.[7] Carefully collect the absorbed material into a sealed, labeled container for proper disposal.[7] Ensure adequate ventilation during cleanup.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Disposal Procedure: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[10] Do not dispose of this chemical down the drain.[11]

  • Empty Containers: Handle empty containers with care as they may retain chemical residues.[10]

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

SafeHandlingWorkflow Start Start: Prepare for Handling AssessHazards Assess Hazards (Review SDS of similar compounds) Start->AssessHazards DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->DonPPE PrepareWorkArea Prepare Work Area (Fume Hood, Spill Kit) DonPPE->PrepareWorkArea HandleChemical Handle Chemical (Weighing, Transferring) PrepareWorkArea->HandleChemical SpillOrExposure Spill or Exposure? HandleChemical->SpillOrExposure EmergencyResponse Emergency Response (First Aid, Spill Cleanup) SpillOrExposure->EmergencyResponse Yes Decontaminate Decontaminate Work Area and Equipment SpillOrExposure->Decontaminate No EmergencyResponse->Decontaminate DisposeWaste Dispose of Waste (Properly Labeled Container) Decontaminate->DisposeWaste RemovePPE Remove and Dispose of PPE DisposeWaste->RemovePPE End End: Procedure Complete RemovePPE->End

Caption: Workflow for the safe handling of chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.